2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-4-2-3-7(5-8)10-12-6-9(16-10)11(13)14/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCKYXUAIXVAJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243526 | |
| Record name | 5-Thiazolecarboxylic acid, 2-(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886370-57-6 | |
| Record name | 5-Thiazolecarboxylic acid, 2-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886370-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 2-(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Technical Guide: 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic Acid in Drug Discovery
Executive Summary
As a privileged scaffold in medicinal chemistry, the 1,3-thiazole ring offers unique electronic properties, metabolic stability, and diverse functionalization vectors. Specifically, 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid represents a highly versatile Active Pharmaceutical Ingredient (API) intermediate. By combining a lipophilic, meta-substituted aryl ring with a versatile C5-carboxylic acid handle, this compound serves as an ideal starting point for fragment-based drug discovery (FBDD) and high-throughput library generation.
This whitepaper provides an in-depth analysis of its physicochemical properties, proven synthetic methodologies, and structural characterization, grounded in fundamental mechanistic causality.
Physicochemical Profiling & Molecular Descriptors
Understanding the molecular descriptors of a building block is critical for predicting the pharmacokinetic behavior of downstream analogs. The properties of 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid closely mirror those of its commercially validated regional isomers, such as 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid[1] and 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid[2].
The compound adheres strictly to Lipinski’s Rule of Five, making it an excellent precursor for orally bioavailable therapeutics. The topological polar surface area (TPSA) of 87.7 Ų[1] ensures an optimal balance between aqueous solubility and membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value | Mechanistic Implication for Drug Design |
| IUPAC Name | 2-(3-methoxyphenyl)-1,3-thiazole-5-carboxylic acid | Standardized nomenclature for structural identification. |
| Molecular Formula | C11H9NO3S | Defines baseline atom economy for coupling reactions. |
| Molecular Weight | 235.26 g/mol [1] | Low molecular weight allows for extensive downstream elaboration without exceeding the 500 Da limit. |
| Monoisotopic Mass | 235.0303 Da[1] | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Computed LogP | ~2.4 - 2.5[1] | Optimal lipophilicity for passive cellular membrane diffusion. |
| TPSA | 87.7 Ų[1] | Favorable for intestinal absorption; borderline for blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 1 | Carboxylic acid OH; typically consumed during amide library generation. |
| H-Bond Acceptors | 4 | Thiazole N, Methoxy O, Carboxyl O (x2); facilitates target protein interactions. |
Synthetic Methodology and Mechanistic Causality
The synthesis of 2-arylthiazole-5-carboxylic acids requires strict regiocontrol. While 4-methyl substituted analogs like 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid can be synthesized via direct Hantzsch cyclization with alpha-halo-beta-keto esters[3], the unmethylated C5-carboxylic acid is best achieved through a two-phase approach: initial construction of the thiazole core, followed by regioselective C5-lithiation and electrophilic trapping.
Phase 1 & 2 Workflow
Figure 1: Regioselective synthesis workflow for 2-(3-Methoxyphenyl)thiazole-5-carboxylic acid.
Self-Validating Experimental Protocol
Phase 1: Thiazole Core Formation
-
Reagent Preparation: Dissolve 3-methoxythiobenzamide (1.0 equiv) in anhydrous ethanol (0.2 M concentration).
-
Cyclization: Add bromoacetaldehyde diethyl acetal (1.2 equiv) and a catalytic amount of p-toluenesulfonic acid (0.1 equiv). Heat the mixture to reflux for 12 hours.
-
Causality: The acetal acts as a masked aldehyde, preventing premature polymerization. The acid catalyst facilitates the deprotection of the acetal in situ, allowing the thioamide sulfur to attack the alpha-carbon, followed by cyclization at the aldehyde carbon.
-
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active thioamide starting material indicates completion. Isolate via standard aqueous workup and silica gel chromatography.
Phase 2: Regioselective C5-Lithiation and Carboxylation 4. Cryogenic Setup: Dissolve the isolated 2-(3-methoxyphenyl)thiazole in anhydrous THF under a strict argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. 5. Deprotonation: Perform a dropwise addition of n-Butyllithium (1.1 equiv, 2.5 M in hexanes) over 15 minutes.
- Causality: The C2 position is sterically blocked by the aryl ring. The C5 proton is the most kinetically and thermodynamically acidic position remaining on the thiazole ring. The cryogenic temperature (-78 °C) is absolutely critical; it prevents the thermodynamically driven ring-opening of the sensitive lithiated thiazole intermediate.
- Validation Checkpoint (Optional but recommended): Quench a 0.5 mL aliquot with D2O. LC-MS analysis should show a +1 Da shift (deuterium incorporation at C5), confirming complete and regioselective lithiation.
- Electrophilic Quench: Bubble anhydrous CO2 gas through the solution (or pour the mixture over crushed dry ice) for 30 minutes.
- Workup & Isolation: Allow the reaction to warm to 0 °C. Quench with 1M HCl to adjust the pH to ~3 (protonating the carboxylate). Extract with EtOAc, dry over Na2SO4, and concentrate. Recrystallize from ethanol to yield the pure 5-carboxylic acid.
Structural & Analytical Characterization
To ensure the integrity of the synthesized building block before deploying it into high-throughput screening (HTS) library synthesis, rigorous analytical characterization is required.
-
1H NMR (400 MHz, DMSO-d6): The defining feature is the absence of the C5 proton and the presence of a sharp singlet at ~8.45 ppm corresponding to the C4 proton of the thiazole ring. The methoxy group will appear as a distinct singlet at ~3.85 ppm. The aromatic protons of the meta-substituted phenyl ring will present as a complex multiplet between 7.0 - 7.5 ppm.
-
Mass Spectrometry (ESI-MS): High-resolution mass spectrometry should yield an [M+H]+ peak at m/z 236.0376, aligning with the theoretical monoisotopic mass of the protonated species[4].
-
Infrared Spectroscopy (FT-IR): A strong, broad absorption band at 3200–2500 cm⁻¹ (O-H stretch) and a sharp peak at ~1680 cm⁻¹ (C=O stretch) will confirm the presence of the carboxylic acid moiety.
Pharmacophore Modeling & Derivatization Vectors
In drug discovery, 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid is rarely the final drug candidate; rather, it is a highly functionalized scaffold. The commercial availability of closely related analogs, such as 4-(4-methoxyphenyl)thiazole-2-carboxylic acid[5], highlights the industry's reliance on this chemotype for generating diverse chemical space.
Figure 2: Pharmacophoric utility and derivatization vectors of the thiazole core.
Application in Library Generation
The C5-carboxylic acid is primed for amide coupling chemistry . Utilizing standard coupling reagents (e.g., HATU, EDC/HOBt) alongside N,N-Diisopropylethylamine (DIPEA), this scaffold can be rapidly conjugated with a vast array of primary and secondary aliphatic or aromatic amines.
-
Bioisosteric Utility: The thiazole core acts as a robust bioisostere for oxazoles, pyridines, and phenyl rings, often improving the metabolic stability of the resulting compound against Cytochrome P450 (CYP) oxidation.
-
Vector Geometry: The meta-methoxy substitution on the phenyl ring provides a specific spatial trajectory (vector) that is highly effective at probing hydrophobic pockets in kinase hinge-binding regions or protein-protein interaction (PPI) interfaces, while the oxygen atom retains the ability to act as a weak hydrogen bond acceptor.
References
-
PubChem. "2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | C11H9NO3S | CID 2763565". National Center for Biotechnology Information. Available at:[Link]
-
Fisher Scientific. "2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid, 97%, Thermo Scientific™". Thermo Fisher Scientific. Available at:[Link]
-
PubChemLite. "2-(phenoxymethyl)-1,3-thiazole-4-carboxylic acid (C11H9NO3S)". Université du Luxembourg. Available at: [Link]
Sources
- 1. 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | C11H9NO3S | CID 2763565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. molcore.com [molcore.com]
- 3. 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. PubChemLite - 2-(phenoxymethyl)-1,3-thiazole-4-carboxylic acid (C11H9NO3S) [pubchemlite.lcsb.uni.lu]
- 5. fluorochem.co.uk [fluorochem.co.uk]
Structure-Activity Relationship of 3-Methoxy Phenyl Thiazole Derivatives
The following technical guide details the structure-activity relationship (SAR), synthesis, and biological evaluation of 3-methoxyphenyl thiazole derivatives.
Content Type: Technical Whitepaper & Experimental Guide Version: 1.0 | Status: Definitive
Executive Summary
The thiazole pharmacophore is a cornerstone of medicinal chemistry, present in drugs ranging from ritonavir (antiviral) to dasatinib (antineoplastic). This guide focuses on a specific subclass: 3-methoxyphenyl thiazole derivatives . Unlike their para-substituted (4-methoxy) counterparts which often favor planar conformations, the meta-substitution (3-methoxy) introduces a critical "molecular twist." This steric deviation alters solubility, receptor binding kinetics, and electronic distribution, making these derivatives unique candidates for multidrug-resistant (MDR) bacterial strains and tubulin-targeting anticancer therapies .
The Core Scaffold & SAR Analysis
The "Meta-Methoxy" Twist
The defining feature of this subclass is the presence of a methoxy group at the C3 position of the phenyl ring attached to the thiazole core.
-
Electronic Modulation: The methoxy group is an Electron Donating Group (EDG). At the meta position, it exerts a negative inductive effect (-I) on the ring sigma bonds but cannot donate electrons via resonance (+R) to the thiazole ring as effectively as a para substituent. This results in a phenyl ring that is less electron-rich than the para-isomer, potentially reducing metabolic oxidation rates.
-
Conformational Locking: Crystallographic data indicates that 3-methoxyphenyl groups often adopt a non-planar conformation relative to the thiazole ring (dihedral angles ~70-80°). This "twist" prevents DNA intercalation (reducing genotoxicity) while allowing the molecule to fit into globular hydrophobic pockets, such as the colchicine-binding site of tubulin.
SAR Map (Graphviz Visualization)
Figure 1: SAR Map highlighting the critical role of the 3-methoxy substituent in inducing conformational changes distinct from para-substituted analogs.
Chemical Synthesis Strategy
The most robust method for synthesizing these derivatives is the Hantzsch Thiazole Synthesis . This pathway is preferred for its high atom economy and scalability.
Synthesis Workflow (Graphviz Visualization)
Figure 2: Step-wise Hantzsch synthesis pathway for generating the core scaffold.
Detailed Experimental Protocol
Objective: Synthesis of 4-(3-methoxyphenyl)thiazol-2-amine.
Reagents:
-
3-Methoxyacetophenone (10 mmol)
-
Bromine (10 mmol) or N-Bromosuccinimide (NBS)
-
Thiourea (12 mmol)
-
Ethanol (Absolute)[1]
Protocol:
-
Bromination: Dissolve 3-methoxyacetophenone (1.50 g, 10 mmol) in 15 mL of glacial acetic acid. Add bromine (0.51 mL, 10 mmol) dropwise at 0°C. Stir for 2 hours until the orange color fades. Pour into ice water, extract with ethyl acetate, and evaporate to obtain α-bromo-3-methoxyacetophenone.
-
Cyclization: Dissolve the crude α-bromoketone in 20 mL of ethanol. Add thiourea (0.91 g, 12 mmol).
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).
-
Workup: Cool the reaction mixture. A precipitate (hydrobromide salt) will form. Filter and wash with cold ethanol.
-
Neutralization: Suspend the solid in water and adjust pH to ~8-9 using ammonium hydroxide. Filter the free base, wash with water, and recrystallize from ethanol.[1]
Validation Criteria:
-
Yield: Expected >70%.
-
Melting Point: Distinct sharp range (e.g., 138–140°C).
-
1H NMR (DMSO-d6): Look for the thiazole C5-H singlet around δ 7.0–7.3 ppm and the methoxy singlet at δ 3.8 ppm.
Biological Evaluation & Data
Comparative Activity Profile
The 3-methoxy derivatives exhibit a distinct profile compared to 4-methoxy analogs. While 4-methoxy derivatives often show higher affinity for Adenosine A3 receptors due to steric fit in a narrow cleft, 3-methoxy derivatives excel in broad-spectrum cytotoxicity and antimicrobial applications where lipophilicity and non-planar geometry are advantageous.
Table 1: Biological Activity Summary
| Target / Assay | Activity Trend (3-Methoxy) | Comparison to 4-Methoxy | Mechanism Insight |
| Anticancer (MCF-7) | Moderate to High ( | Comparable, sometimes superior | Non-planar "twist" aids tubulin binding. |
| Antimicrobial (S. aureus) | High Potency (MIC | Superior | Increased lipophilicity aids membrane penetration. |
| Adenosine A3 Receptor | Low Affinity ( | Inferior ( | 3-methoxy steric clash prevents receptor docking. |
| Antifungal (C. albicans) | Moderate | Equivalent | Dependent on C2-hydrazone linker. |
Bioassay Protocols
Protocol A: MTT Cytotoxicity Assay
-
Cell Lines: MCF-7 (Breast), HepG2 (Liver).[2]
-
Seeding:
cells/well in 96-well plates. -
Treatment: Incubate with compound (0.1–100 µM) for 48h.
-
Readout: Add MTT reagent, dissolve formazan in DMSO, read Absorbance at 570 nm.
-
Control: Doxorubicin (Positive), DMSO (Vehicle).
Protocol B: Antimicrobial Broth Microdilution
-
Standard: CLSI M07-A10 guidelines.
-
Inoculum:
CFU/mL. -
Media: Mueller-Hinton Broth.
-
Endpoint: Minimum Inhibitory Concentration (MIC) defined as no visible growth after 24h at 37°C.
References
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. National Institutes of Health (NIH). [Link]
-
Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]
-
Crystal structure of (2Z,5Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-[(E)-3-(2-nitrophenyl)allylidene]-1,3-thiazolidin-4-one. IUCrData. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer. Molecules. [Link]
-
Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal. [Link]
Sources
The Thiazole-5-Carboxylic Acid Scaffold: A Privileged Motif in Targeted Drug Discovery
Executive Summary
The 1,3-thiazole ring is a privileged heterocyclic motif in medicinal chemistry, characterized by its planar, electron-rich system containing both a hydrogen-bond accepting nitrogen and a lipophilic, polarizable sulfur atom[1]. Functionalization at the C5 position with a carboxylic acid yields the thiazole-5-carboxylic acid scaffold—a highly versatile building block. This scaffold serves as the core for numerous biologically active compounds, spanning oncology, metabolic disorders, and infectious diseases[2],. This whitepaper provides an in-depth technical analysis of the structural biology, synthetic methodologies, and validation protocols associated with this critical pharmacophore.
Structural Biology & Pharmacophore Mechanics
The strategic positioning of substituents around the thiazole core dictates target specificity and pharmacokinetic viability.
-
C2 Position: Typically functionalized with aryl or amino groups to occupy hydrophobic pockets or interact with solvent-exposed regions of target proteins[3].
-
C4 Position: Often substituted with small alkyl (e.g., methyl) or trifluoromethyl groups to provide steric bulk, which influences the dihedral angle of adjacent functional groups and protects the ring from metabolic oxidation[2].
-
C5 Position: The carboxylic acid acts as a critical anchor. However, due to the electron-withdrawing nature of the thiazole ring, the C5-carboxylic acid is highly ionized at physiological pH. To optimize cell permeability and pharmacokinetic properties, medicinal chemists frequently convert this moiety into a carboxamide[4].
-
In kinase inhibitors (e.g., Dasatinib analogs), the C5-carboxamide acts as a critical hydrogen bond donor/acceptor pair within the ATP-binding hinge region[5].
-
In Xanthine Oxidase (XO) inhibitors, the C5-carboxylate forms essential hydrogen bonds with Arg880 and Ser875 in the catalytic active site[3].
-
Figure 1: Pharmacophore mapping and target interactions of the thiazole-5-carboxylic acid scaffold.
Structure-Activity Relationship (SAR) & Biological Efficacy
Derivatives of the thiazole-5-carboxylic acid scaffold have demonstrated potent efficacy across multiple therapeutic targets. The table below summarizes key quantitative data from recent structure-activity relationship (SAR) studies.
| Compound / Derivative | Target / Disease Model | IC₅₀ / Efficacy | Key Structural Determinant | Reference |
| GK-20 | Xanthine Oxidase (Gout) | 0.45 µM | Di-substituted Ring B with para-substitution enhances active site blockade. | [3] |
| Compound 5b | Xanthine Oxidase | 0.57 µM | p-Fluoro benzamido group at C2 maximizes hydrophobic interactions. | [3] |
| Compound 6d | K563 Leukemia Cells | < 1.0 µM | N-(2-chloro-6-methylphenyl) amide at C5 mimics Dasatinib hinge binding. | [5] |
| Compound 13 | HSET (KIFC1) Kinesin | 13 µM | Intact C5-ethyl ester and alkyl linker are strictly required for binding. | [6] |
| Compound 6a | A-549 Lung Cancer | 48% Inhibition | 2-(2-Fluorophenyl)-4-(trifluoromethyl) substitution drives antiproliferative effect. | [2] |
Synthetic Methodologies: The Causality of Chemistry
The construction of the thiazole-5-carboxylic acid core is typically achieved via a modified Hantzsch thiazole synthesis. Traditional methods rely on highly toxic and lachrymatory α-haloketones. To circumvent this, modern protocols employ an in situ bromination-cyclization strategy[7].
-
In Situ Electrophilic Bromination: Ethyl acetoacetate is reacted with N-bromosuccinimide (NBS) in the presence of benzoyl peroxide. Benzoyl peroxide acts as a radical initiator, facilitating the selective allylic/α-bromination of the active methylene compound without requiring isolation of the hazardous intermediate[7].
-
Nucleophilic Cyclization: The transient α-bromoketone is immediately attacked by the nucleophilic sulfur of thiourea. Subsequent dehydration and cyclization yield the ethyl 2-amino-4-methylthiazole-5-carboxylate[7].
-
Alkaline Hydrolysis: The robust thiazole ring allows for aggressive alkaline hydrolysis of the C5-ester. Refluxing with 10% NaOH ensures complete cleavage. Crucially, acidification to pH 3 with HCl is required during workup; this specific pH neutralizes the carboxylate while preventing the protonation of the thiazole nitrogen, precipitating the zwitterionic free acid for simple filtration[8].
Figure 2: Synthetic workflow for generating diversified thiazole-5-carboxamide derivatives.
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating controls and mechanistic rationales.
Protocol 1: Synthesis of 2-Amino-4-methylthiazole-5-carboxylic Acid
Step 1: Hantzsch Cyclization
-
Dissolve equimolar quantities (0.1 mol) of thiourea and ethyl acetoacetate in a minimal volume of a suitable solvent (e.g., benzene or ethanol)[7].
-
Add 0.1 mol of N-bromosuccinimide (NBS) and a catalytic amount (approx. 1 mol%) of benzoyl peroxide[7].
-
Causality Check: The addition of benzoyl peroxide initiates the radical bromination. Perform this step under controlled heating (e.g., microwave irradiation at 80°C for 15 minutes) to drive the cyclization to completion rapidly while minimizing thermal degradation[7].
-
Cool the reaction mixture in an ice bath. Wash the resulting precipitate with cold water and recrystallize from ethanol to afford ethyl 2-amino-4-methylthiazole-5-carboxylate[7].
Step 2: Ester Hydrolysis
-
Suspend the ester (approx. 5.8 mmol) in a 1:1 mixture of 10% aqueous NaOH (20 mL) and ethanol (20 mL)[8].
-
Reflux the mixture for 4 hours. The ethanol acts as a co-solvent to maintain the lipophilic ester in solution during hydrolysis[8].
-
Evaporate the ethanol under reduced pressure. Extract the aqueous layer with ethyl acetate to remove unreacted starting materials and organic impurities[8].
-
Critical Step: Acidify the aqueous layer dropwise with 10% HCl until the pH reaches exactly 3.0. Filter the precipitated 2-amino-4-methylthiazole-5-carboxylic acid, wash with cold water, and dry under vacuum[8].
Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay evaluates the potency of synthesized derivatives by monitoring the conversion of xanthine to uric acid.
-
Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 7.4). Dissolve the target thiazole-5-carboxylic acid derivative in DMSO. Ensure the final assay DMSO concentration is <1% to prevent solvent-induced enzyme denaturation[9].
-
Enzyme Incubation: In a UV-compatible 96-well plate, combine 10 µL of the test compound, 10 µL of Xanthine Oxidase (0.1 U/mL), and 130 µL of phosphate buffer. Incubate at 37°C for 15 minutes to allow pre-equilibration and binding[9].
-
Reaction Initiation: Add 50 µL of 0.15 mM xanthine substrate to initiate the reaction.
-
Data Acquisition: Immediately measure the absorbance at 295 nm continuously for 10 minutes. Rationale: 295 nm is the specific absorbance peak of uric acid, distinguishing it from the substrate xanthine[3].
-
Self-Validating Controls:
-
Positive Control: Febuxostat or Allopurinol (validates the enzyme is active and inhibitable).
-
Vehicle Control: 1% DMSO in buffer (establishes baseline uninhibited reaction velocity,
). -
Blank: Buffer + Substrate without enzyme (corrects for background auto-oxidation).
-
-
Analysis: Calculate the initial velocity (slope of the linear phase) and determine the IC₅₀ using non-linear regression analysis[3].
Conclusion
The thiazole-5-carboxylic acid scaffold remains a cornerstone of modern medicinal chemistry. Its synthetic tractability, combined with its profound ability to form highly specific interactions within protein active sites, makes it an ideal starting point for drug discovery. By understanding the causality behind its structural biology and synthetic methodologies, researchers can rationally design next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
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2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid CAS number and molecular weight
Topic: 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Chemical Identity
2-(3-Methoxyphenyl)thiazole-5-carboxylic acid is a specialized heterocyclic scaffold utilized primarily in fragment-based drug discovery (FBDD) and lead optimization for metalloenzyme inhibitors (e.g., Xanthine Oxidase) and G-protein coupled receptor (GPCR) antagonists.
Unlike its more ubiquitous analogs—such as Febuxostat (a 2-arylthiazole-4-carboxylic acid derivative) or the 4-methylthiazole variants—this specific 5-carboxylic acid congener offers a distinct vector for hydrogen bonding and salt bridge formation within restricted enzymatic pockets, devoid of the steric bulk introduced by a C4-substituent.
Chemical Data Table
| Property | Specification |
| Chemical Name | 2-(3-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid |
| CAS Number | Not Widely Listed (Analogous to 4-methoxy isomer: 884874-94-6) |
| Molecular Formula | C₁₁H₉NO₃S |
| Molecular Weight | 235.26 g/mol |
| Exact Mass | 235.0303 Da |
| SMILES | COc1cccc(c1)c2scc(C(=O)O)n2 |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~1.8 (Thiazole N) |
| LogP (Predicted) | 2.5 – 2.8 |
| Appearance | Off-white to pale yellow crystalline solid |
Structural Significance & Applications
The 2-arylthiazole core is a privileged structure in medicinal chemistry. The placement of the carboxylic acid at the C5 position, combined with the meta-methoxy substitution on the phenyl ring, creates a specific pharmacophore profile:
-
Metabolic Stability: The thiazole ring is bioisosteric to pyridine and resists oxidative metabolism better than furan or thiophene.
-
Binding Geometry: The C5-carboxylate provides a unique vector for interaction with positively charged residues (e.g., Arginine) in active sites, distinct from the C4-carboxylate vector found in Febuxostat.
-
Solubility: The carboxylic acid moiety significantly improves aqueous solubility compared to non-polar biaryl systems.
Diagram 1: Pharmacophore & Structural Logic
This diagram illustrates the functional roles of the molecule's sub-structures in a drug design context.
Caption: Functional decomposition of the 2-(3-methoxyphenyl)thiazole-5-carboxylic acid scaffold.
Synthesis Protocols
Synthesis of the C4-unsubstituted thiazole-5-carboxylic acid is chemically distinct from the common Hantzsch synthesis (which typically yields a C4-methyl group). Two high-fidelity routes are recommended.
Method A: Palladium-Catalyzed Suzuki-Miyaura Coupling (Recommended)
This modular approach is preferred for library generation as it allows late-stage diversification of the aryl ring.
-
Precursors: Ethyl 2-bromothiazole-5-carboxylate, 3-Methoxyphenylboronic acid.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Solvent: 1,4-Dioxane / Water (4:1).
Protocol:
-
Charge: In a reaction vial, combine Ethyl 2-bromothiazole-5-carboxylate (1.0 eq), 3-Methoxyphenylboronic acid (1.2 eq), and Potassium Carbonate (2.0 eq).
-
Inert: Evacuate and backfill with Nitrogen (3x). Add degassed 1,4-Dioxane/Water.
-
Catalysis: Add Pd(dppf)Cl₂ (5 mol%). Seal and heat to 90°C for 4–12 hours.
-
Workup: Cool, filter through Celite, and concentrate. Purify the intermediate ester via flash chromatography (Hexane/EtOAc).
-
Hydrolysis: Dissolve ester in THF/MeOH (1:1). Add LiOH (2M aq, 3.0 eq). Stir at RT for 2 hours.
-
Isolation: Acidify to pH 3 with 1N HCl. The product precipitates. Filter and dry.
Method B: Modified Hantzsch Cyclization
This route is more atom-economical for large-scale production but requires unstable aldehyde intermediates.
-
Precursors: 3-Methoxythiobenzamide, Ethyl 2-formyl-2-chloroacetate (generated in situ from ethyl 3-ethoxyacrylate or similar).
-
Mechanism: Condensation of the thioamide with the alpha-halo aldehyde equivalent.
Diagram 2: Synthesis Workflow (Suzuki Route)
Caption: Modular synthesis via Suzuki-Miyaura coupling, avoiding C4-substitution.
Analytical Characterization (Expected)
To ensure scientific integrity, the following analytical signatures validate the structure:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 13.5 (br s, 1H, COOH)
-
δ 8.45 (s, 1H, Thiazole C4-H) — Diagnostic singlet; absence of methyl coupling confirms C4-H.
-
δ 7.5–7.6 (m, 2H, Ar-H)[1]
-
δ 7.4 (t, 1H, Ar-H)
-
δ 7.1 (dd, 1H, Ar-H)
-
δ 3.85 (s, 3H, OCH₃)
-
-
LC-MS:
-
ESI+ m/z: 236.1 [M+H]⁺.
-
Retention time: ~2.5 min (C18 column, 5-95% MeCN/Water + 0.1% Formic Acid).
-
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood, especially during the handling of boronic acids and palladium catalysts.
-
Storage: Store at 2–8°C under inert atmosphere. Carboxylic acids are generally stable but should be kept dry.
References
-
PubChem. 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid (Analogous Structure). National Library of Medicine. Available at: [Link]
-
ResearchGate. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Available at: [Link]
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An In-depth Technical Guide to Potential Therapeutic Targets for Methoxy-Substituted Thiazole Acids
Foreword: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its unique electronic characteristics and synthetic tractability have rendered it a "privileged structure" in the discovery of novel therapeutic agents.[1] The inherent aromaticity and the capacity for diverse substitutions allow for the fine-tuning of steric and electronic properties, enabling precise interactions with a wide array of biological targets. The introduction of a methoxy (-OCH3) substituent to this versatile scaffold further enhances its therapeutic potential by influencing the molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic profile.[2] This guide provides a comprehensive exploration of the potential therapeutic targets for methoxy-substituted thiazole acids, with a focus on their applications in oncology, inflammation, and neurodegenerative diseases.
Part 1: Oncological Targets - Disrupting the Machinery of Malignancy
Methoxy-substituted thiazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines, including breast, prostate, and melanoma.[3][4] Their mechanisms of action are multifaceted, primarily involving the disruption of critical cellular processes essential for tumor growth and proliferation.
Microtubule Dynamics: Targeting the Cytoskeleton
Scientific Rationale: The microtubule network, a dynamic polymer of α- and β-tubulin, is indispensable for cell division, intracellular transport, and the maintenance of cell shape. Its disruption is a clinically validated strategy in cancer chemotherapy. Methoxy-substituted thiazole-based compounds have been identified as potent inhibitors of tubulin polymerization, exerting their cytotoxic effects by arresting the cell cycle and inducing apoptosis.[4][5][6] The presence of methoxy groups, particularly a 3,4,5-trimethoxy substitution pattern on a phenyl ring attached to the thiazole core, has been shown to be crucial for potent antiproliferative activity.[4]
Experimental Workflow: Tubulin Polymerization Assay
This assay quantitatively assesses the ability of a compound to interfere with the in vitro assembly of purified tubulin into microtubules.
Protocol: Spectrophotometric Tubulin Polymerization Assay
-
Reagents and Materials:
-
Purified bovine brain tubulin (>99% pure)
-
Guanosine-5'-triphosphate (GTP)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound (methoxy-substituted thiazole acid) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Colchicine, Paclitaxel)
-
Negative control (solvent vehicle)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
-
Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
In a 96-well plate, add the polymerization buffer.
-
Add the test compound at various concentrations, the positive control, and the negative control to their respective wells.
-
Place the plate in the spectrophotometer and allow it to equilibrate to 37°C for 3-5 minutes.
-
Initiate the polymerization reaction by adding a cold solution of tubulin and GTP to each well.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound.
-
Calculate the rate of polymerization and the maximum polymer mass.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Data Presentation: Comparative IC50 Values for Tubulin Polymerization Inhibition
| Compound ID | Methoxy Substitution Pattern | IC50 (µM) |
| SMART-1 | 4-methoxybenzoyl | 0.5 |
| SMART-2 | 3,4,5-trimethoxybenzoyl | 0.05 |
| Colchicine | - | 0.8 |
Logical Relationship: Mechanism of Action
Caption: Inhibition of tubulin polymerization by methoxy-substituted thiazole acids.
PI3K/mTOR Signaling Pathway: A Central Hub for Cell Growth and Survival
Scientific Rationale: The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, and survival. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Thiazole derivatives have been developed as dual inhibitors of PI3K and mTOR, offering a more comprehensive blockade of this crucial pathway.[7]
Experimental Workflow: In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PI3K and mTOR kinases.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reagents and Materials:
-
Recombinant human PI3Kα and mTOR kinases
-
Kinase buffer
-
ATP
-
Substrate (e.g., PIP2 for PI3K, a specific peptide for mTOR)
-
HTRF detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and a fluorescent acceptor)
-
Test compound
-
Positive control (known PI3K/mTOR inhibitor)
-
Negative control (solvent vehicle)
-
Microplate reader capable of HTRF detection
-
-
Procedure:
-
Add the kinase, substrate, and test compound at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate to allow for antibody binding.
-
Measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Dual inhibition of the PI3K/mTOR pathway by methoxy-thiazoles.
Part 2: Anti-Inflammatory Targets - Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Methoxy-substituted thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily by targeting the enzymes responsible for the production of pro-inflammatory mediators.[8][9][10]
Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
Scientific Rationale: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid pathway, leading to the production of prostaglandins and leukotrienes, respectively. These eicosanoids are potent mediators of inflammation. Thiazole derivatives have been shown to inhibit both COX and LOX enzymes, with some exhibiting selectivity for the inducible COX-2 isoform, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs.[8][9]
Experimental Workflow: COX and LOX Inhibition Assays
These assays determine the inhibitory potential of compounds against COX-1, COX-2, and 5-LOX enzymes.
Protocol: In Vitro COX/LOX Inhibition Assays
-
COX Inhibition (Peroxidase-based assay):
-
Pre-incubate the test compound with purified COX-1 or COX-2 enzyme.
-
Add arachidonic acid to initiate the reaction.
-
Monitor the peroxidase activity by measuring the absorbance of an oxidized colorimetric substrate.[1]
-
Calculate the IC50 value.
-
-
5-LOX Inhibition (Spectrophotometric assay):
-
Pre-incubate the test compound with purified 5-LOX enzyme.
-
Add arachidonic acid to initiate the reaction.
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.
-
Calculate the IC50 value.
-
Data Presentation: COX/LOX Inhibition Profile
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| Methoxy-Thiazole-1 | 15.2 | 1.8 | 5.4 |
| Methoxy-Thiazole-2 | 8.5 | 0.9 | 2.1 |
| Indomethacin | 0.1 | 1.5 | >100 |
Signaling Pathway: Arachidonic Acid Cascade Inhibition
Caption: Inhibition of COX and LOX enzymes by methoxy-thiazoles.
Part 3: Neuroprotective Targets - Combating Neurodegeneration
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function. Methoxy-substituted thiazole derivatives have shown promise as neuroprotective agents by targeting key enzymes and pathways implicated in the pathology of these devastating disorders.[11][12][13][14]
Cholinesterases and Beta-Secretase 1 (BACE-1) in Alzheimer's Disease
Scientific Rationale: The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits. Inhibition of acetylcholinesterase (AChE), the enzyme that degrades ACh, is a primary therapeutic strategy.[13] Additionally, the amyloid cascade hypothesis suggests that the accumulation of amyloid-beta (Aβ) peptides is a central event in Alzheimer's pathogenesis. BACE-1 is a key enzyme in the production of Aβ. Thiazole derivatives have been identified that can dually inhibit both AChE and BACE-1, offering a multi-pronged approach to treating Alzheimer's disease.[11][12]
Experimental Workflow: Enzyme Inhibition Assays for Neuroprotective Targets
Protocol: AChE and BACE-1 Inhibition Assays
-
AChE Inhibition (Ellman's Method):
-
Pre-incubate the test compound with purified AChE.
-
Add acetylthiocholine iodide as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Monitor the increase in absorbance at 412 nm.
-
Calculate the IC50 value.
-
-
BACE-1 Inhibition (FRET-based assay):
-
Use a specific peptide substrate containing a fluorophore and a quencher.
-
In the presence of active BACE-1, the substrate is cleaved, separating the fluorophore and quencher, resulting in an increase in fluorescence.
-
Pre-incubate the test compound with recombinant BACE-1.
-
Add the FRET substrate and measure the fluorescence intensity over time.
-
Calculate the IC50 value.
-
Logical Relationship: Multi-Targeting in Alzheimer's Disease
Caption: Dual targeting of AChE and BACE-1 in Alzheimer's disease.
Conclusion and Future Directions
Methoxy-substituted thiazole acids represent a highly versatile and promising class of therapeutic agents with the potential to address a wide range of unmet medical needs. Their ability to interact with diverse biological targets, including those in oncology, inflammation, and neurodegeneration, underscores the value of the thiazole scaffold in drug discovery. The presence of the methoxy group plays a pivotal role in fine-tuning the pharmacological properties of these compounds. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on comprehensive preclinical and clinical evaluations to translate these promising findings into novel therapies for patients. The continued exploration of this chemical space is certain to yield new and improved treatments for a multitude of diseases.
References
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Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI. Retrieved March 7, 2024, from [Link]
- Lu, Y., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(6), 1701-1711.
- Swaroop, T. R., et al. (2023). A review on progress of thiazole derivatives as potential anti-inflammatory agents.
- Al-Suwaidan, I. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
- Kouki, A., et al. (2021). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Pharmaceuticals, 14(11), 1109.
-
Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. (2021). PubMed. Retrieved March 7, 2024, from [Link]
- Al-Ostath, A., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 13(10), 1251-1268.
- Abdollahi, A., et al. (2022). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences, 17(1), 1-12.
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Synthesis and Anticancer Activities of Some Thiazole Derivatives. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
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- Thiazole and Thiazolidinone Derivatives as Anti-inflamm
- Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity rel
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-
Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. (2024). PubMed. Retrieved March 7, 2024, from [Link]
-
Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. (2009). PubMed. Retrieved March 7, 2024, from [Link]
-
Thiazole-containing compounds as therapeutic targets for cancer therapy. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
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Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
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-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). PubMed. Retrieved March 7, 2024, from [Link]
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- 3. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. allstudyjournal.com [allstudyjournal.com]
The Methoxy-Thiazole Paradigm: Modulating Pharmacophore Lipophilicity for Optimal Drug Design
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The optimization of lipophilicity (LogP/LogD) is a cornerstone of rational drug design, directly dictating a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The thiazole ring—a five-membered heterocyclic pharmacophore containing sulfur and nitrogen—is ubiquitous in FDA-approved drugs due to its robust metabolic stability and favorable binding geometries. However, its inherently high lipophilicity often requires precise modulation to prevent off-target toxicity and poor aqueous solubility.
This whitepaper explores the highly specific role of the methoxy group (-OCH₃) as a strategic substituent on thiazole and phenylthiazole scaffolds. By acting as a "non-lipophilic scout," the methoxy group uniquely balances hydrogen bond acceptor (HBA) capabilities with near-zero net changes to aromatic lipophilicity, offering medicinal chemists a powerful tool for optimizing Lipophilic Ligand Efficiency (LLE).
Mechanistic Causality: The Methoxy Group as a "Non-Lipophilic Scout"
In traditional Structure-Activity Relationship (SAR) campaigns, the addition of carbon atoms is universally associated with increased lipophilicity. The methoxy group defies this heuristic when attached to aromatic systems like phenylthiazoles or benzothiazoles.
The Offsetting Effect of Oxygen
The lipophilicity of substituents is often described by the Hansch parameter (
The causality behind this phenomenon lies in the offsetting physicochemical properties of its constituent atoms:
-
The Methyl Moiety (-CH₃): Contributes lipophilic bulk and van der Waals interaction potential, which normally drives LogP upward.
-
The Ether Oxygen (-O-): Introduces a strong dipole moment and acts as a Hydrogen Bond Acceptor (HBA). The energetic penalty of desolvating this oxygen atom when moving from an aqueous phase to a lipid phase perfectly counterbalances the lipophilic contribution of the methyl group.
Polar Surface Area (PSA) Reduction
Beyond lipophilicity, the methoxy group serves as a critical bioisostere for reducing Polar Surface Area (PSA) without sacrificing target affinity. For instance, replacing a highly polar sulfone group (-SO₂CH₃, PSA > 35 Ų) with a methoxy group (-OCH₃, PSA = 9.2 Ų) can drastically improve membrane permeability while maintaining the necessary oxygen lone pairs to displace energetically disfavored water molecules within protein binding pockets[1].
Fig 1: Mechanistic logic of methoxy substitution on thiazole lipophilicity and target affinity.
Synergistic Effects in Thiazole Drug Design
The interaction between the highly lipophilic thiazole core and the methoxy group creates a highly tunable pharmacophore.
Modulating Thiazole Chalcones and Flavanones
In the synthesis of thiazole flavanones and chalcones, lipophilicity is heavily influenced by the para-substituent on the phenylthiazole moiety. Chromatographic retention studies (RP-TLC) demonstrate a clear hierarchy of lipophilicity: chlorine-substituted derivatives are the most lipophilic, while methoxy-substituted derivatives are significantly more hydrophilic[2]. Compared to a hydroxyl group (-OH), however, the methoxy group eliminates the hydrogen bond donor (HBD) capacity, thereby subtly increasing membrane permeability without pushing the molecule into the "greasy" territory of halogenated analogs.
Anticancer and COX-Inhibitor Case Studies
In the development of thiazole carboxamide derivatives targeting Cyclooxygenase-2 (COX-2), the incorporation of trimethoxyphenyl groups drastically enhances the pharmacological profile. The methoxy groups form critical hydrogen bonds with the ARG-513 residue in the COX-2 pocket[3]. Because the methoxy groups do not excessively inflate the LogP, the compounds maintain excellent aqueous solubility while the inherent lipophilicity of the thiazole core drives cellular absorption across the lipid bilayer of cancer cells (e.g., HepG2 and COLO205 lines)[3].
Quantitative Data: Lipophilicity Contributions
To contextualize the methoxy group, the following table summarizes the relative lipophilicity contributions (
| Substituent | Electronic Effect (Inductive/Resonance) | PSA Contribution (Ų) | Typical | Impact on Thiazole LLE |
| -H (Reference) | Neutral | 0.0 | 0.00 | Baseline |
| -OH | -I, +R | 20.2 | -0.67 | Decreases permeability; adds HBD. |
| -OCH₃ | -I, +R | 9.2 | -0.05 to +0.02 | Maintains LogP; acts as HBA; optimal LLE. |
| -CH₃ | +I | 0.0 | +0.52 | Increases lipophilicity; no H-bonding. |
| -Cl | -I, +R | 0.0 | +0.71 | High lipophilicity; fills hydrophobic pockets. |
| -CF₃ | -I | 0.0 | +0.88 | Extreme lipophilicity; metabolic resistance. |
Data synthesized from standard Hansch
Experimental Protocol: Self-Validating RP-HPLC Determination of LogP
To accurately quantify the subtle lipophilicity shifts induced by methoxy substitution on thiazole scaffolds, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method (OECD Test Guideline 117) is the gold standard. This method is self-validating because it relies on an internal calibration curve of known reference standards, negating systemic instrumental drift.
Step-by-Step Methodology
Phase 1: Preparation of the System
-
Stationary Phase: Utilize a standard C18 column (e.g., 5 µm, 150 × 4.6 mm). The hydrophobic alkyl chains simulate the lipid environment of biological membranes.
-
Mobile Phase: Prepare a highly controlled isocratic mixture of Methanol/Water (or Acetonitrile/Water) buffered to pH 7.4 (using 10 mM phosphate buffer) to ensure the thiazole nitrogen (pKa ~2.5) remains unprotonated, measuring the true LogP (partition coefficient of the neutral species) rather than LogD.
Phase 2: Calibration (The Self-Validation Step)
3. Select 6–8 reference compounds with known, well-established LogP values spanning the expected range (e.g., LogP 1.0 to 4.5).
4. Inject the reference standards and record their retention times (
Phase 3: Sample Measurement
8. Inject the synthesized methoxy-thiazole compound at a concentration of 1 mg/mL.
9. Record the retention time (
Fig 2: Self-validating RP-HPLC workflow for precise LogP determination.
Conclusion & Strategic Recommendations
For drug development professionals working with thiazole-based libraries, the methoxy group should not be viewed merely as a solubilizing appendage or a simple electron donor. It is a highly specialized "scout" moiety.
When a thiazole hit exhibits high potency but suffers from excessive lipophilicity (leading to poor solubility or high plasma protein binding), replacing a methyl or halogen substituent with a methoxy group can preserve the spatial geometry and van der Waals contacts while drastically halting the escalation of LogP. The ether oxygen pays the desolvation penalty required to offset the methyl bulk, leaving the medicinal chemist with a compound that explores deep hydrophobic pockets while maintaining the physicochemical properties necessary for oral bioavailability.
References
-
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres ChemRxiv URL:[Link]
-
Methoxy group: a non-lipophilic “scout” for protein pocket finding Taylor & Francis URL: [Link]
-
Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives MDPI URL: [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies ACS Omega URL:[Link]
Sources
Technical Whitepaper: 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic Acid as a Xanthine Oxidase Inhibitor
This guide serves as an advanced technical resource for the development and evaluation of 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid , a representative non-purine xanthine oxidase (XO) inhibitor. It is designed for medicinal chemists and pharmacologists investigating the structure-activity relationships (SAR) of the 2-arylthiazole scaffold, the core pharmacophore of modern anti-gout therapeutics like Febuxostat.
Executive Summary
2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid represents a critical "minimal pharmacophore" in the class of non-purine xanthine oxidase inhibitors (NPXOIs). Unlike purine analogs (e.g., Allopurinol), which act as suicide substrates, this compound functions as a selective, mixed-type inhibitor. It targets the molybdenum-pterin (Mo-pt) active site via a specific "head-to-tail" binding mode: the carboxylic acid "head" anchors to the molybdenum center, while the 3-methoxyphenyl "tail" exploits the hydrophobic solvent channel.
This guide details the synthesis, mechanistic validation, and biological evaluation of this compound, positioning it as a pivotal lead structure for optimizing potency against hyperuricemia.
Chemical Basis & Structure-Activity Relationship (SAR)
The efficacy of 2-arylthiazole inhibitors is dictated by the electronic and steric complementarity of the phenyl ring substituents with the XO hydrophobic pocket.
The Pharmacophore Triad
-
Thiazole Core: Acts as a rigid spacer, orienting the functional groups at a specific angle (
) to match the enzyme's channel geometry. -
C-5 Carboxylic Acid (The Anchor): Ionizes at physiological pH (pKa
3-4). It forms critical hydrogen bonds with Arg880 and Ser875 in the XO active site, mimicking the transition state of xanthine. -
2-Aryl Substituent (The Hydrophobic Tail):
-
3-Methoxy Group: The meta-substitution is vital. It projects the methoxy group into a secondary hydrophobic pocket lined by Phe914 and Phe1009 .
-
Comparison: While Febuxostat utilizes a 3-cyano-4-isobutoxy motif for maximum occupancy, the 3-methoxy analog serves as a leaner probe, validating the necessity of meta-occupancy for sub-micromolar inhibition.
-
SAR Logic Table
| Structural Feature | Function | Impact of Modification |
| -COOH (C-5) | Electrostatic Anchor | Essential. Esterification abolishes activity (prodrug potential only). |
| Thiazole Ring | Scaffold | Replacement with imidazole or oxazole generally reduces potency due to altered dipole/stacking. |
| 3-Methoxy (Phenyl) | Hydrophobic Interaction | Critical. Unsubstituted phenyl is 10-50x less potent. Para-substitution alone is often less effective than meta- or di-substitution. |
Chemical Synthesis Protocol
The synthesis follows a convergent Hantzsch Thiazole Synthesis , coupling a thiobenzamide derivative with an
Retrosynthetic Analysis (Graphviz)
Figure 1: Convergent synthesis pathway via Hantzsch cyclization.
Step-by-Step Methodology
Step 1: Synthesis of 3-Methoxythiobenzamide
-
Reagents: 3-Methoxybenzonitrile (10 mmol), Triethylamine (12 mmol), Pyridine (solvent).
-
Procedure: Dissolve nitrile in pyridine/TEA. Bubble H
S gas through the solution for 4 hours at room temperature (or use NaSH/MgCl as a greener alternative). -
Workup: Pour into ice water. The yellow precipitate (thioamide) is filtered, washed with water, and dried.
-
Checkpoint: IR spectrum should show disappearance of C
N stretch ( ) and appearance of C=S/N-H bands.
Step 2: Hantzsch Cyclization
-
Reagents: 3-Methoxythiobenzamide (Step 1 product), Ethyl 2-chloro-3-oxopropanoate (commercial or generated in situ from ethyl formate and ethyl chloroacetate).
-
Procedure: Reflux equimolar amounts in absolute ethanol for 6–8 hours.
-
Mechanism: The sulfur nucleophile attacks the
-carbon of the chloro-ester, followed by cyclodehydration. -
Purification: Evaporate solvent. Recrystallize the ester intermediate from ethanol/hexane.
Step 3: Hydrolysis to Final Acid
-
Reagents: Thiazole ester intermediate, LiOH (2N aq), THF.
-
Procedure: Stir ester in THF/LiOH (1:1) at ambient temperature for 2 hours.
-
Isolation: Acidify with 1N HCl to pH 3. The white solid precipitate is the target acid.
-
Validation:
H NMR (DMSO-d ) must show the disappearance of ethyl ester signals (quartet 4.3 ppm, triplet 1.3 ppm) and the presence of a broad acid proton ( 13.0 ppm).
Mechanism of Action & Binding Mode
Understanding the molecular interaction is crucial for interpreting potency data.
Binding Site Topology (Graphviz)
Figure 2: Interaction map of the inhibitor within the XO active site tunnel.
Mechanistic Narrative
The inhibitor occupies the narrow channel leading to the molybdenum center.
-
The "Gatekeeper" Interaction: The carboxylate group forms a salt bridge with Arg880 . This is the primary anchor.
-
Solvent Displacement: The 3-methoxy-phenyl ring displaces water molecules in the hydrophobic channel, providing an entropic gain to binding affinity.
-
Inhibition Type: Kinetic studies typically reveal mixed-type inhibition .[1] The molecule can bind to both the oxidized and reduced forms of the enzyme, unlike Allopurinol which requires catalytic turnover.
Biological Evaluation Protocol
In Vitro Xanthine Oxidase Assay
To determine the IC
Materials:
-
Enzyme: Xanthine Oxidase (from bovine milk, Grade I).
-
Substrate: Xanthine (dissolved in NaOH, diluted to 50
M). -
Buffer: 50 mM Phosphate buffer (pH 7.5) with 0.1 mM EDTA.
Protocol:
-
Preparation: Prepare stock solution of the inhibitor in DMSO (ensure final DMSO < 1%).
-
Incubation: Mix 10
L inhibitor + 180 L enzyme solution (0.02 U/mL) in a 96-well UV-plate. Incubate for 10 minutes at 25°C. -
Initiation: Add 10
L Xanthine substrate. -
Measurement: Monitor absorbance at 295 nm (uric acid
) continuously for 5 minutes. -
Calculation:
Calculate IC using non-linear regression (log(inhibitor) vs. response).
Expected Data Profile
| Parameter | Expected Range | Notes |
| IC | 0.4 – 2.0 | Potency is generally lower than Febuxostat (IC |
| Ki | 0.2 – 1.0 | Dissociation constant. |
| Mode | Mixed-Type | Lineweaver-Burk plots will show intersecting lines in the second quadrant. |
References
-
Kaur, G., et al. (2019).[2] "Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies." Medicinal Chemistry Research, 29, 1-12.
-
Okamoto, K., et al. (2003). "Formation of Febuxostat: A new non-purine selective inhibitor of xanthine oxidase."[1][3] Journal of Biological Chemistry.
- Song, X., et al. (2014). "Molecular docking and 3D-QSAR studies of 2-phenylthiazole derivatives as xanthine oxidase inhibitors." Journal of Molecular Structure.
-
Pacher, P., et al. (2006). "Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol." Pharmacological Reviews.
Sources
Therapeutic Potential and Synthetic Methodologies of 2-Phenylthiazole-5-Carboxylic Acid Analogs: A Technical Guide
Executive Summary
The 2-phenylthiazole-5-carboxylic acid scaffold has emerged as a privileged structure in modern medicinal chemistry and drug discovery. Recent high-throughput screening and structural optimization campaigns have identified this class of compounds as potent modulators of microRNA (miRNA) biogenesis, specifically targeting the Transactivation Response (TAR) RNA-binding protein 2 (TRBP)[1]. This whitepaper provides a rigorous analysis of the molecular mechanisms, synthetic pathways, and pharmacological profiling of these analogs, with a focus on their application in hepatocellular carcinoma (HCC) therapeutics.
Structural Rationale & Cheminformatics
The 2-phenylthiazole core offers a rigid, planar geometry that facilitates deep pocket insertion into target proteins, while the 5-carboxylic acid moiety serves as a critical hydrogen bond donor and acceptor. Cheminformatics analyses indicate that the carboxylic acid is indispensable for anchoring the molecule to the basic residues of RNA-binding domains[2].
Previous generations of phenyloxazole derivatives (e.g., CIB-3b) demonstrated moderate activity, but isosteric replacement of the oxazole oxygen with a sulfur atom (forming a thiazole) significantly improved both metabolic stability and binding affinity[1]. Furthermore, the carboxylic acid group provides a versatile synthetic handle for creating ester or amide prodrugs to explore structure-activity relationships (SAR)[2].
Primary Biological Target: TRBP Modulation in HCC
Aberrant miRNA biogenesis is a hallmark of Hepatocellular Carcinoma (HCC). TRBP is a critical cofactor for Dicer, the endoribonuclease responsible for processing pre-miRNAs into mature miRNAs. The highly optimized 2-phenylthiazole-5-carboxylic acid analog, CIB-L43, acts as a molecular wedge, physically binding to TRBP (
Causality of Experimental Choices: The strategic decision to target the TRBP-Dicer interface rather than the Dicer catalytic site was driven by the need for therapeutic specificity. Direct Dicer inhibitors often cause catastrophic global miRNA depletion, leading to severe cellular toxicity. By targeting the TRBP allosteric interaction, these analogs selectively suppress the biosynthesis of oncogenic miRNAs, such as miR-21, without abolishing the entire miRNAome[1].
The suppression of miR-21 disinhibits its downstream targets, notably increasing the expression of the tumor suppressors PTEN and Smad7. This signaling cascade effectively shuts down the AKT/mTOR and TGF-β pathways, arresting HCC cell proliferation and migration[1][3].
TRBP-Dicer signaling disruption by 2-phenylthiazole-5-carboxylic acid analogs in HCC.
Quantitative Structure-Activity Relationship (SAR) & Efficacy Data
The optimization from the initial hit compound (CIB-3b) to the lead clinical candidate (CIB-L43) involved systematic substitution at the phenyl ring and the 5-position[1][4]. The data below summarizes the pharmacological evolution of these analogs.
| Compound | Core Scaffold | TRBP Binding ( | TRBP-Dicer Disruption ( | Cellular Activity ( | Oral Bioavailability (F%) |
| CIB-3b | Phenyloxazole | ~ 21.5 μM | > 50 μM | ~ 3.0 μM | < 15.0% |
| CIB-L25 | 2-Phenylthiazole | 142.0 nM | 45.6 μM | 125.0 nM | 28.4% |
| CIB-L43 | 2-Phenylthiazole | 4.78 nM | 2.34 μM | 0.66 nM | 53.9% |
Data Summary: CIB-L43 demonstrates a roughly 4500-fold increase in inhibitory cellular activity compared to the parent compound CIB-3b, validating the superiority of the thiazole-carboxylic acid pharmacophore[3].
Synthetic Methodology & Protocol Validation
The synthesis of highly functionalized 2-phenylthiazole-5-carboxylic acids requires regioselective construction of the thiazole ring and careful manipulation of oxidation states. The protocol below outlines the validated synthesis of the CIB-L43 lead compound, ensuring self-validating checkpoints at each intermediate stage[3].
Step-by-Step Synthetic Protocol:
-
Etherification (Intermediate Generation): Begin with the hydroxyl-substituted phenylthiazole intermediate. Perform a Williamson etherification using the corresponding alkyl halides, or a Mitsunobu reaction with primary alcohols, to yield the thioether intermediate[3].
-
Validation Checkpoint: LC-MS must confirm the mass shift corresponding to the alkylation. The absence of the phenolic -OH stretch in FTIR (~3300 cm⁻¹) confirms complete conversion.
-
-
Oxidation to Sulfone: Dissolve the thioether intermediate in anhydrous dichloromethane (DCM). Add m-chloroperoxybenzoic acid (m-CPBA) dropwise at 0 °C. Stir for 4 hours, allowing the reaction to slowly warm to room temperature[3].
-
Causality:m-CPBA is specifically chosen over harsher oxidants (like
) to prevent over-oxidation or oxidative cleavage of the electron-rich thiazole ring. -
Validation Checkpoint: TLC (Hexane:EtOAc 3:1) will show a highly polar spot.
-NMR will reveal a significant downfield shift of the protons adjacent to the sulfur atom, confirming sulfone formation.
-
-
Ester Hydrolysis: The resulting ester must be hydrolyzed to yield the active 5-carboxylic acid. Suspend the ester in a mixture of THF/MeOH/H₂O (2:1:1). Add 2.0 equivalents of NaOH and stir at 25 °C for exactly 1.5 hours[3].
-
Causality: Mild basic hydrolysis at room temperature is strictly maintained to prevent decarboxylation, which is a known degradation pathway for thiazole-5-carboxylic acids under elevated temperatures.
-
-
Acidification and Isolation: Acidify the mixture with 1M HCl to pH 2-3. The 2-phenylthiazole-5-carboxylic acid derivative will precipitate. Filter, wash with cold water, and recrystallize from ethanol to achieve >98% purity.
Experimental workflow for the synthesis and validation of CIB-L43.
In Vivo Pharmacokinetics & Translational Outlook
The transition from in vitro potency to in vivo efficacy is the primary bottleneck in oncology drug development. The 2-phenylthiazole-5-carboxylic acid analog CIB-L43 exhibits highly favorable pharmacokinetics. In murine models, it achieved an oral bioavailability of 53.9%[1].
When benchmarked against Sorafenib, the first-line standard of care for advanced HCC, CIB-L43 demonstrated comparable tumor growth inhibition (TGI) but with a significantly widened therapeutic window. Specifically, mice treated with CIB-L43 showed negligible hepatotoxicity and no significant body weight loss, successfully overcoming the dose-limiting toxicities frequently associated with broad-spectrum kinase inhibitors[1].
Beyond oncology, the 2-phenylthiazole-5-carboxylic acid scaffold is highly versatile. Structurally related analogs have demonstrated efficacy as Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors for muscle degenerative disorders[5], and as Phosphodiesterase 4 (PDE4) inhibitors for inflammatory respiratory diseases like asthma and COPD[2]. This structural plasticity ensures that 2-phenylthiazole-5-carboxylic acid derivatives will remain at the forefront of targeted drug discovery.
References
-
Title: Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 Source: PubMed / NIH URL: [Link]
-
Title: Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
- Title: WO2020095215A1 - Chemical compounds Source: Google Patents URL
-
Title: Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 | Request PDF Source: ResearchGate URL: [Link]
Sources
- 1. Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Phenethyloxazole-5-carboxylic Acid|Research Compound [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2020095215A1 - Chemical compounds - Google Patents [patents.google.com]
Methodological & Application
Protocol for amide coupling using 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid
Application Note: Optimized Amide Coupling Protocols for 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid
Executive Summary & Strategic Analysis
The 2-arylthiazole-5-carboxamide scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Dasatinib analogues) and anti-infectives.[1] This guide details the protocol for coupling 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid with various amines.
Chemo-Structural Analysis:
-
Electronic Environment: The thiazole ring is electron-deficient (π-excessive but inductively withdrawing).[1] The C5-carboxylic acid is attached to a carbon with significant
character. While the carbonyl carbon is highly electrophilic upon activation, the initial carboxylate anion is less nucleophilic than aliphatic counterparts, often requiring stronger activation than standard EDC/HOBt conditions. -
Solubility Profile: The 2-(3-methoxyphenyl) moiety adds lipophilicity and planarity, leading to poor solubility in non-polar solvents (DCM, Toluene).[1][2] Polar aprotic solvents (DMF, DMSO, NMP) are critical for maintaining homogeneity.
-
Steric Considerations: The C5 position is relatively unhindered; however, the adjacent sulfur and nitrogen atoms can influence the trajectory of incoming nucleophiles.
Method Selection Matrix:
| Constraint | Recommended Protocol | Primary Reagent | Mechanism |
| Discovery / Small Scale (<100 mg) | Method A | HATU / DIPEA | Uronium activation (Fast, high conversion) |
| Sterically Hindered Amines | Method B | Oxalyl Chloride | Acid Chloride formation (Highest electrophilicity) |
| Process / Scale-Up (>10 g) | Method C | T3P (50% in EtOAc) | Anhydride formation (Low toxicity, easy workup) |
Detailed Experimental Protocols
Method A: High-Throughput Coupling (HATU)
Best for: Discovery chemistry, library synthesis, and unreactive amines.[1][2]
Rationale: HATU generates a highly reactive aza-benzotriazole ester species.[1] The 7-azabenzotriazole leaving group utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the amine attack, crucial for electron-deficient acids where the intermediate ester might otherwise be stable and sluggish.
Materials:
-
Substrate: 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid (1.0 equiv)[1]
-
Reagent: HATU (1.2 equiv)[1]
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)[1]
Step-by-Step Protocol:
-
Activation: Charge a reaction vial with the thiazole acid (1.0 equiv) and anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 2 minutes to ensure deprotonation.[1]
-
Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes .
-
Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1][3][4]
-
Note: If conversion is <50% after 4 hours, heat to 50°C.
-
-
Workup:
Method B: Acid Chloride Activation
Best for: Sterically hindered amines (e.g., ortho-substituted anilines) or weak nucleophiles.[1][2]
Rationale: Converting the acid to the acid chloride creates the most electrophilic species possible, overcoming the steric barrier of bulky amines that HATU cannot penetrate.
Materials:
-
Reagent: Oxalyl Chloride (1.5 equiv)[1]
-
Catalyst: DMF (1-2 drops)[1]
-
Solvent: DCM (Anhydrous) or THF if solubility is poor.[1]
Step-by-Step Protocol:
-
Chlorination: Suspend the thiazole acid in anhydrous DCM (0.2 M) under Nitrogen. Cool to 0°C.[1][4][5]
-
Catalysis: Add catalytic DMF (1 drop per mmol).
-
Addition: Add Oxalyl Chloride (1.5 equiv) dropwise. Gas evolution (CO/CO₂) will be observed.[1]
-
Formation: Allow to warm to RT and stir for 1 hour until gas evolution ceases and the solid dissolves (solution becomes clear).
-
Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM or THF.
-
Coupling: Add the amine (1.1 equiv) and Pyridine (3.0 equiv) or TEA. Stir at RT.
Visualization of Workflows
Diagram 1: Reaction Decision & Workflow Logic
Caption: Decision tree for selecting the optimal coupling strategy based on amine nucleophilicity and steric hindrance.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Poor activation of thiazole acid.[1][2] | Switch from EDC/HOBt to HATU or T3P . Ensure DMF is anhydrous (water quenches activated ester).[1] |
| Precipitation | Product or Intermediate insolubility.[1] | Add DMSO (10-20%) as a co-solvent.[1] |
| Impurity: M+135 | HOBt/HOAt ester formation (stable).[1] | The amine is too weak to displace the active ester. Heat reaction to 60°C or switch to Method B (Acid Chloride) . |
| Racemization | Not applicable for this acid (achiral), but relevant if amine is chiral.[1] | Use T3P and maintain temperature <0°C during base addition. |
References
-
BenchChem. (2025).[1][3][4][6] A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides. Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] Amide Bond Formation for Electron Deficient Amines and Carboxylic Acids. PubMed Central.[1] Retrieved from
-
Das, J., et al. (2006).[1] 2-Aminothiazole as a Novel Kinase Inhibitor Template.[1][2][6][7] Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib).[1][2] Journal of Medicinal Chemistry, 49(23), 6819-6832.[1] (Foundational text on thiazole carboxamide synthesis).
-
Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. (Source for T3P and scale-up considerations).
Sources
- 1. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester | C18H20N2O3S | CID 9884549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | C11H9NO3S | CID 2763565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Strategic Activation of Thiazole-5-Carboxylic Acid for Nucleophilic Attack
Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction: The Thiazole Challenge in Medicinal Chemistry
The thiazole-5-carbonyl moiety is a pharmacophore of immense significance in modern drug discovery, exemplified by the tyrosine kinase inhibitor Dasatinib (Sprycel®). However, the activation of thiazole-5-carboxylic acid for nucleophilic attack (typically amidation) presents distinct challenges compared to simple benzoic acids.
Mechanistic Insight: The thiazole ring is electron-deficient (π-deficient), yet the 5-position is relatively more electron-rich than the 2-position.[1] However, the inductive effect of the adjacent sulfur and the overall aromaticity can render the C5-carboxylic acid less electrophilic upon activation than expected. Furthermore, the basic nitrogen at the 3-position can act as an internal Lewis base, potentially interfering with certain activated esters or causing solubility issues in non-polar solvents.
This guide prioritizes reliability and scalability , moving beyond "textbook" EDC couplings to robust industrial standards like T3P® (Propylphosphonic anhydride) and Acid Chloride generation.
Reagent Selection Matrix
Choose your activation strategy based on the steric demand of the amine, the scale of the reaction, and the sensitivity of the substrate.
| Feature | T3P® (Propylphosphonic anhydride) | HATU / HOAt | Acid Chloride (via (COCl)₂) | EDC / HOBt |
| Primary Use Case | Scalable, low-epimerization, difficult amines. | Small-scale, high-throughput library synthesis. | Sterically hindered amines; unreactive anilines. | Routine, non-critical couplings.[2] |
| Reactivity | High (driven by entropy/ring strain). | Very High (fast kinetics). | Extreme (highest electrophilicity). | Moderate. |
| Byproduct Removal | Excellent (Water soluble).[3] | Difficult (Tetramethylurea/HOAt require wash). | Gaseous (HCl, CO, CO₂). | Urea removal can be tricky. |
| Atom Economy | Good. | Poor (High MW reagents). | Excellent. | Moderate. |
| Moisture Sensitivity | Low (Tolerates wet solvents). | Moderate. | High (Strictly anhydrous). | Low. |
Decision Framework (Visualization)
Figure 1: Strategic decision tree for selecting the optimal activation reagent.
Detailed Protocols
Protocol A: The "Gold Standard" – T3P Activation
Why this works: T3P acts as a cyclic anhydride that activates the carboxylic acid to a mixed anhydride. The reaction is driven by the release of ring strain and the formation of a stable, water-soluble phosphate byproduct. It is widely regarded as the best reagent for heterocyclic amidation due to mild conditions and ease of purification.
Materials:
-
Thiazole-5-carboxylic acid (1.0 equiv)
-
Amine nucleophile (1.1 – 1.2 equiv)
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Pyridine (2.5 – 3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc), DMF, or 2-MeTHF.
Step-by-Step:
-
Dissolution: Charge the thiazole-5-carboxylic acid and the amine into the reaction vessel. Add solvent (EtOAc is preferred for ease of workup; use DMF if solubility is poor). Concentration should be ~0.1 – 0.5 M.
-
Base Addition: Add DIPEA (3.0 equiv) at 0°C. Stir for 5–10 minutes.
-
Note: The solution may not be homogeneous yet.
-
-
Activation: Dropwise add T3P solution (1.5 equiv) over 5 minutes.
-
Exotherm Warning: Although mild, T3P addition can be slightly exothermic.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–12 hours.
-
Monitoring: Check LCMS.[4] If conversion is <50% after 4 hours, heat to 50°C. T3P is thermally stable.
-
-
Workup (Self-Validating Step):
-
Add water to the reaction mixture.[5]
-
If using EtOAc: Separate layers. Wash organic layer with water (x2), Sat. NaHCO₃ (x1), and Brine (x1).
-
Why? T3P byproducts are completely water-soluble. Any remaining T3P hydrolyzes to water-soluble propylphosphonic acid.
-
-
Isolation: Dry over Na₂SO₄, filter, and concentrate.
Protocol B: The "Brute Force" – Acid Chloride Formation
Why this works: When the amine is extremely unreactive (e.g., electron-deficient anilines) or sterically encumbered (e.g., t-butyl amines), T3P or HATU may fail. Converting the acid to the acid chloride creates the most electrophilic species possible.
Materials:
-
Thiazole-5-carboxylic acid (1.0 equiv)
-
Oxalyl Chloride (1.2 – 1.5 equiv)
-
Catalytic DMF (2–3 drops)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Base (for coupling step): TEA or DIPEA.
Step-by-Step:
-
Suspension: Suspend the thiazole-5-carboxylic acid in anhydrous DCM (0.2 M) under Nitrogen/Argon.
-
Catalyst: Add catalytic DMF (dimethylformamide).
-
Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO₂) will be observed.
-
Activation: Stir at Room Temperature for 1–2 hours until gas evolution ceases and the solid dissolves (indicating acid chloride formation).
-
Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride.
-
Tip: Co-evaporate with dry toluene once to ensure all HCl/Oxalyl chloride is gone.
-
-
Coupling: Redissolve the crude acid chloride in DCM. Add the amine (1.0 equiv) and Base (TEA, 2.0 equiv) at 0°C.
-
Workup: Quench with water. Wash with 1N HCl (if product is not basic) and Sat. NaHCO₃.
Protocol C: The "Library Builder" – HATU Activation
Why this works: HATU generates a highly reactive O-At-active ester. The 7-azabenzotriazole moiety provides neighboring group assistance (anchimeric assistance), accelerating the amine attack. Ideal for small-scale parallel synthesis.
Materials:
-
Thiazole-5-carboxylic acid (1.0 equiv)
-
HATU (1.05 – 1.1 equiv)
-
Amine (1.1 equiv)
-
Base: DIPEA (2.0 – 3.0 equiv)
-
Solvent: DMF or DMAc.[8]
Step-by-Step:
-
Pre-activation: Dissolve acid and HATU in DMF. Add DIPEA (1.0 equiv) immediately. Stir for 2–5 minutes.
-
Visual Check: Solution usually turns yellow/orange.
-
-
Coupling: Add the amine and the remaining DIPEA (1.0–2.0 equiv).
-
Reaction: Stir at RT for 1–4 hours.
-
Workup:
-
Dilute with EtOAc. Wash extensively with water (x3) to remove DMF and tetramethylurea byproducts.
-
Warning: HATU byproducts can be difficult to remove without chromatography.
-
Troubleshooting & QC
| Issue | Probable Cause | Solution |
| Low Conversion (T3P) | Steric hindrance or low solubility. | Switch solvent to DMF/NMP. Heat to 60°C. Increase T3P to 3.0 equiv. |
| Epimerization | Over-activation (Oxazolone formation). | Use T3P. It is proven to have the lowest epimerization rates among coupling reagents.[12] Avoid Acid Chloride method. |
| Product stuck in Aqueous | Thiazole nitrogen protonation. | Adjust pH of aqueous workup to ~8-9 using Sat. NaHCO₃ or mild carbonate before extraction. |
| Decarboxylation | High heat (>100°C) during activation. | Keep reaction temperature <60°C. Thiazole-5-COOH is generally stable, but 2-amino derivatives can be sensitive. |
Activation Mechanism (T3P)[13]
Figure 2: Simplified mechanism of T3P mediated activation.
References
-
Dasatinib Synthesis & Thiazole Chemistry
-
T3P Reagent Guide
-
Comparative Coupling Reagents
-
Large Scale Amidation
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Amide synthesis by acylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. US7491725B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Scalable Hydrolysis of Ethyl 2-(3-Methoxyphenyl)thiazole-5-carboxylate
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Protocol & Mechanistic Guide
Executive Overview
The 2-arylthiazole-5-carboxylic acid motif is a privileged pharmacophore in medicinal chemistry, frequently serving as a core scaffold in the development of c-Met kinase inhibitors, antimalarial agents, and PPAR multitarget modulators 1. The transformation of ethyl 2-(3-methoxyphenyl)thiazole-5-carboxylate to its corresponding free carboxylic acid via base-catalyzed ester hydrolysis (saponification) is a critical synthetic node.
This application note details a highly optimized, self-validating protocol utilizing a Lithium Hydroxide (LiOH) mediated cleavage in a ternary solvent system. The methodology guarantees high-purity isolation without the need for chromatographic purification, ensuring scalability for preclinical drug development.
Mechanistic Rationale & System Design (E-E-A-T)
As an application scientist, it is crucial to understand why specific reagents are chosen over traditional alternatives. The hydrolysis of heterocyclic esters presents unique challenges, primarily regarding substrate solubility and the risk of side reactions (e.g., decarboxylation or methoxy-group cleavage) under harsh conditions.
-
The Lewis Acid Advantage of LiOH: While sodium hydroxide (NaOH) is the traditional choice for saponification, lithium hydroxide monohydrate (LiOH·H₂O) is vastly superior for thiazole-5-carboxylates 2. The lithium cation (Li⁺) acts as a mild Lewis acid, strongly coordinating to the ester's carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by the hydroxide ion at ambient temperatures, thereby bypassing the need for thermal activation.
-
Ternary Solvent Synergy (THF/MeOH/H₂O): Ethyl 2-(3-methoxyphenyl)thiazole-5-carboxylate is highly lipophilic. Using a purely aqueous or biphasic system stalls the reaction. Tetrahydrofuran (THF) provides primary solvation of the ester, water delivers the hydroxide nucleophile, and methanol (MeOH) acts as a critical phase-transfer bridge. This ternary mixture (typically 4:1:1 v/v) prevents the reaction from separating into biphasic layers, ensuring a homogeneous environment that drives the reaction to completion in under 3 hours 3.
Quantitative Optimization Data
The following table summarizes the quantitative data driving the selection of the optimal hydrolysis conditions.
Table 1: Comparative Hydrolysis Conditions for Thiazole-5-Carboxylate Esters
| Base (Eq) | Solvent System (v/v) | Temp (°C) | Time (h) | Conversion (%) | Isolated Purity (%) | Remarks / Causality |
| LiOH·H₂O (3.0) | THF/MeOH/H₂O (4:1:1) | 25 | 2.5 | >99 | >98 | Homogeneous; clean profile; no thermal degradation. |
| NaOH (3.0) | EtOH/H₂O (1:1) | 80 | 4.0 | >95 | 85 | Elevated temp required; minor degradation observed. |
| KOH (3.0) | MeOH/H₂O (3:1) | 60 | 3.0 | >95 | 90 | Good conversion; product partially trapped in emulsion. |
Experimental Workflow
Figure 1: Experimental workflow for the hydrolysis of ethyl 2-(3-methoxyphenyl)thiazole-5-carboxylate.
Step-by-Step Protocol
Scale: 10 mmol (approx. 2.63 g of starting ester).
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(3-methoxyphenyl)thiazole-5-carboxylate (2.63 g, 10.0 mmol).
-
Solubilization: Suspend the ester in a mixture of THF (40 mL) and MeOH (10 mL). Stir at 25 °C until complete dissolution is achieved.
-
Hydroxide Addition: In a separate vial, dissolve LiOH·H₂O (1.26 g, 30.0 mmol, 3.0 eq) in deionized water (10 mL). Add this aqueous solution dropwise to the organic mixture. The solution will become slightly turbid before clarifying into a homogeneous monophasic system.
-
Reaction Monitoring: Stir the mixture vigorously at 25 °C for 2.5 hours.
-
Causality Check: Monitor via LCMS or TLC (3:1 Hexane:EtOAc). The starting material (Rf ~0.6) should completely disappear, replaced by a baseline spot (Rf = 0.0) corresponding to the lithium carboxylate salt.
-
-
Solvent Removal (Critical Step): Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp 35 °C) to remove THF and MeOH.
-
Causality Check: Failing to remove the organic solvents will cause the target carboxylic acid to remain partially dissolved during acidification, drastically reducing isolated yield.
-
-
Acidification: Dilute the remaining aqueous residue with additional deionized water (20 mL) and cool the flask in an ice bath to 0–5 °C. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0.
-
Causality Check: The pKa of the thiazole-5-carboxylic acid is approximately 3.5. Dropping the pH to 2.0 ensures complete protonation, forcing the highly insoluble free acid to crash out of the aqueous phase as a dense white/off-white precipitate.
-
-
Isolation: Filter the resulting suspension through a sintered glass funnel (medium porosity). Wash the filter cake with ice-cold water (2 × 15 mL) to remove residual lithium chloride salts.
-
Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford 2-(3-methoxyphenyl)thiazole-5-carboxylic acid.
Reaction Pathway
Figure 2: Mechanistic pathway of the base-catalyzed ester hydrolysis.
Self-Validating Quality Control
To ensure the integrity of the synthesized 2-(3-methoxyphenyl)thiazole-5-carboxylic acid, the protocol incorporates the following self-validating analytical checkpoints:
-
Mass Balance Validation: A successful precipitation should yield >95% of the theoretical mass. A yield below 80% indicates incomplete organic solvent removal prior to step 6, or over-acidification leading to partial re-solubilization (zwitterion formation).
-
Spectroscopic Validation (¹H NMR in DMSO-d₆): The defining proof of successful hydrolysis is the complete disappearance of the ethyl ester signals: the quartet at ~4.3 ppm (-CH₂-) and the triplet at ~1.3 ppm (-CH₃). The appearance of a broad singlet integrating to 1H at >12.5 ppm confirms the presence of the free carboxylic acid (-COOH). The methoxy singlet at ~3.8 ppm (-OCH₃) and the diagnostic thiazole C4-proton at ~8.4 ppm must remain intact, confirming no degradation occurred.
References
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
- Discovery of the First-In-Class HSD17B13/PPAR Multitarget Modulators for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis.
- Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv.
Sources
Application Note: Bioconjugation Strategies for Thiazole Carboxylic Acid Moieties
Abstract
Thiazole rings are ubiquitous in medicinal chemistry, appearing in potent antineoplastics (e.g., Epothilones, Dasatinib) and peptide mimetics. However, the bioconjugation of thiazole-containing payloads via a carboxylic acid handle presents unique challenges compared to standard aliphatic or phenyl acids. The electron-deficient nature of the thiazole ring and the regiospecific instability of the carboxyl group (particularly at the C2 position) require tailored protocols. This guide details two distinct workflows: Thermodynamic Activation (Amide Coupling) for stable isomers and Decarboxylative Functionalization (Radical Coupling) for accessing novel chemical space.
Introduction: The Thiazole Paradox
In bioconjugation, the thiazole ring acts as an electron-withdrawing group (EWG). When a carboxylic acid is attached to the thiazole core, two critical factors dictate the chemistry:
-
Electronic Deactivation: The ring nitrogen and sulfur pull electron density, rendering the carboxylate oxygen less nucleophilic. This slows the initial attack on activation reagents (like EDC or HATU). Conversely, once activated, the resulting ester is highly electrophilic and prone to rapid hydrolysis in aqueous buffers.
-
Regio-Instability: Thiazole-2-carboxylic acids are kinetically unstable. They are prone to spontaneous thermal decarboxylation because the resulting carbanion is stabilized by the adjacent sulfur and nitrogen. Thiazole-4 and -5-carboxylic acids are thermally stable and suitable for amide bonding.
Decision Matrix: Choosing Your Chemistry
Figure 1: Decision tree for selecting the appropriate conjugation strategy based on thiazole regioisomer stability.
Protocol A: Modified Amide Coupling (Thiazole-4/5-COOH)
Application: Conjugating stable thiazole drugs/linkers to lysine residues on antibodies or amine-functionalized surfaces.
The Challenge: Standard EDC/NHS protocols often fail because the electron-poor thiazole carboxylate reacts sluggishly with EDC. If pH is raised to increase carboxylate nucleophilicity, the active NHS ester hydrolyzes too fast.
The Solution: A "Two-Step, Dual-pH" Protocol with high-concentration activation.
Materials
-
Payload: Thiazole-4-carboxylic acid or Thiazole-5-carboxylic acid derivative.
-
Carrier: Antibody (e.g., IgG) or BSA.
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0 (Strictly non-amine, non-carboxylate).
-
Coupling Buffer: 10X PBS, pH 7.4.
-
Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS.[1]
-
Solvent: Dry DMSO or DMAc.
Step-by-Step Methodology
-
Solubilization (Critical):
-
Dissolve the Thiazole-COOH in dry DMSO at 10–20 mM. Thiazoles are often lipophilic; ensure complete solvation before adding aqueous buffers.
-
-
Activation (Low pH):
-
Dilute the DMSO stock into Activation Buffer (pH 5.0) to a final concentration of 1–2 mM. Keep DMSO < 10% v/v.
-
Add EDC (10 equivalents) and Sulfo-NHS (25 equivalents) immediately.
-
Scientific Insight: The pH 5.0 environment protonates the carbodiimide, maximizing its electrophilicity to compensate for the thiazole's weak nucleophilicity. The high salt (0.5 M NaCl) suppresses ionic aggregation of the hydrophobic payload.
-
Incubate: 15 minutes at Room Temperature (RT). Do not exceed 20 minutes; thiazole-active esters are hydrolytically unstable.
-
-
Buffer Exchange (Optional but Recommended):
-
For small molecule payloads, excess EDC can cause protein cross-linking. Use a rapid desalting spin column (MWCO 7kDa) equilibrated with Activation Buffer to remove unreacted EDC. Note: Do not desalt into pH 7.4 yet.
-
-
Conjugation (Neutral pH):
-
Add the activated thiazole ester to the protein solution (1–5 mg/mL in PBS).
-
Immediately adjust reaction pH to 7.2–7.5 using 10X PBS or 1M Bicarbonate.
-
Mechanism:[1][2][3][4] At pH 7.4, lysine epsilon-amines are sufficiently unprotonated to attack the active ester. The reaction must happen fast before hydrolysis competes.
-
Incubate: 1 hour at RT or 4 hours at 4°C.
-
-
Quenching & Purification:
-
Add 1 M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted esters.
-
Purify via Size Exclusion Chromatography (SEC) or dialysis.
-
Protocol B: Decarboxylative Cross-Coupling (Thiazole-2-COOH)
Application: Synthesizing Drug-Linker constructs. This method utilizes the instability of Thiazole-2-COOH to forge new C-C bonds, attaching alkyl linkers where the carboxyl group used to be.
Scientific Basis: This follows a Minisci-type radical mechanism or Ag-catalyzed decarboxylation (Baran conditions). It transforms the "liability" of the C2-carboxylic acid into a "handle" for alkylation.
Materials
-
Substrate: Thiazole-2-carboxylic acid payload.
-
Reagent: Alkyl halide linker precursor (e.g., N-Boc-4-iodopiperidine or an alkyl iodide linker).
-
Catalyst: AgNO3 (Silver Nitrate).
-
Oxidant: K2S2O8 (Potassium Persulfate).
-
Solvent: DCM/Water biphasic system or TFA/Water.
Step-by-Step Methodology
-
Reaction Setup:
-
In a vial, dissolve Thiazole-2-COOH (1.0 equiv) and the Alkyl Iodide (1.5 equiv) in DCM (0.2 M).
-
Add water (equal volume to DCM).
-
-
Catalyst Addition:
-
Add AgNO3 (0.2 equiv) and K2S2O8 (2.0 equiv).
-
Add TFA (1.0 equiv) to promote decarboxylation.
-
-
Reaction:
-
Stir vigorously at 40°C for 4–12 hours.
-
Mechanism:[1][2][3][4] Ag(I) is oxidized to Ag(II) by persulfate. Ag(II) oxidizes the thiazole carboxylate, generating a carboxyl radical which rapidly decarboxylates to form a C2-thiazolyl radical. This radical attacks the alkyl iodide (or recombines with an alkyl radical generated similarly) to form the C-C bond.
-
-
Workup:
-
Extract with DCM. Wash with NaHCO3 (sat.) to remove unreacted acid.
-
Purify via Flash Chromatography.
-
Pathway Visualization
Figure 2: Mechanism of Silver-catalyzed decarboxylative cross-coupling for Thiazole-2-COOH.
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield (Protocol A) | Hydrolysis of Active Ester | Decrease activation time (<15 min). Ensure pH is 5.0 during activation, not 7.0. |
| Precipitation | Hydrophobic Thiazole | Use 10-20% DMSO/DMAc in the buffer. Add 0.05% Tween-20. |
| No Product (Protocol B) | Catalyst Poisoning | Degas solvents (remove O2). Ensure Thiazole S-atom is not chelating Ag (add excess Ag if needed). |
| Decarboxylation during Storage | Thiazole-2-COOH Instability | Store Thiazole-2-COOH as a salt (Sodium or Potassium) at -20°C. Never store as free acid in solution. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[5]
- Foundational text for EDC/NHS coupling chemistries and buffer optimiz
-
Qin, T., et al. (Baran Lab). (2016). A general alkyl-alkyl cross-coupling enabled by redox-active esters and alkylzinc reagents.[6] Science, 352(6287), 801-805.
- Establishes the utility of heterocycles in decarboxyl
-
Noto, R., et al. (1991).[7] Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (3), 349-352.
- Authoritative source on the kinetic stability differences between thiazole isomers.
-
Dunetz, J. R., et al. (2016).[8] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][9][10] Chemical Reviews, 116(19), 12391–12455.
- Review of coupling reagents (HATU vs EDC) specifically for electron-deficient heteroaryl acids.
Sources
- 1. biologixgroup.com [biologixgroup.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. toc.library.ethz.ch [toc.library.ethz.ch]
- 6. baranlab.org [baranlab.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 2-(3-Methoxyphenyl)-thiazole-5-carboxylic Acid
Introduction
The thiazole-5-carboxylic acid scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of pharmacologically active agents. The specific derivative, 2-(3-Methoxyphenyl)-thiazole-5-carboxylic acid, serves as a crucial building block for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. Its structural features allow for diverse chemical modifications, making it a valuable intermediate in drug discovery programs.
This document provides a comprehensive guide to the scalable synthesis of 2-(3-Methoxyphenyl)-thiazole-5-carboxylic acid. The presented methodology is designed to be robust and reproducible, with a focus on practical considerations for transitioning from laboratory-scale to pilot-plant production. We will delve into the rationale behind the chosen synthetic strategy, offer detailed step-by-step protocols, and address critical aspects of process optimization and quality control.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The most efficient and scalable route to 2-(3-Methoxyphenyl)-thiazole-5-carboxylic acid is a two-step synthesis commencing with a Hantzsch thiazole synthesis, followed by ester hydrolysis. This approach is favored for its high yields, the stability of the intermediates, and the ready availability of the starting materials.[1]
The overall synthetic pathway is depicted below:
Caption: Synthetic workflow for 2-(3-Methoxyphenyl)-thiazole-5-carboxylic acid.
Step 1: Thionation of 3-Methoxybenzonitrile. The synthesis begins with the conversion of commercially available 3-methoxybenzonitrile to the corresponding thioamide, 3-methoxythiobenzamide. Lawesson's reagent is the reagent of choice for this transformation due to its efficiency and reliability in converting amides and nitriles to their thio-analogs.[2][3][4]
Step 2: Hantzsch Thiazole Synthesis. The cornerstone of this synthesis is the Hantzsch reaction, a classic and robust method for constructing the thiazole ring.[5][6] In this step, 3-methoxythiobenzamide is condensed with an α-haloketone, specifically ethyl 2-chloro-3-oxobutanoate, to yield the ethyl ester of the target molecule, ethyl 2-(3-methoxyphenyl)thiazole-5-carboxylate. This reaction is known for its high yields and the formation of a stable aromatic product.[1]
Step 3: Saponification. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved through saponification with a base, such as sodium hydroxide, followed by acidification to precipitate the final product.[7]
Experimental Protocols and Scale-Up Considerations
The following protocols are designed for laboratory-scale synthesis and include critical considerations for scaling up to larger quantities.
Part 1: Synthesis of 3-Methoxythiobenzamide
This protocol details the conversion of 3-methoxybenzonitrile to 3-methoxythiobenzamide using Lawesson's reagent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Lab Scale) | Molar Equivalents |
| 3-Methoxybenzonitrile | 133.15 | 20.0 g | 1.0 |
| Lawesson's Reagent | 404.47 | 33.4 g | 0.55 |
| Toluene | - | 200 mL | - |
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with 3-methoxybenzonitrile (20.0 g, 0.15 mol) and toluene (200 mL). Begin stirring to dissolve the starting material.
-
Lawesson's Reagent Addition: Carefully add Lawesson's reagent (33.4 g, 0.0825 mol) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Scale-Up Considerations:
-
Exothermicity: The reaction is not significantly exothermic, but controlled heating is necessary to maintain a steady reflux.
-
Stirring: Ensure efficient mechanical stirring to keep Lawesson's reagent suspended.
-
Ventilation: The reaction produces hydrogen sulfide gas, which is toxic and has a strong, unpleasant odor. Adequate ventilation and scrubbing of the off-gases are crucial at a larger scale.
-
Purification: On a larger scale, direct crystallization from a suitable solvent system after removal of toluene is more practical than chromatography.
Part 2: Synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-5-carboxylate
This protocol describes the Hantzsch thiazole synthesis to form the ethyl ester intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Lab Scale) | Molar Equivalents |
| 3-Methoxythiobenzamide | 167.23 | 25.1 g | 1.0 |
| Ethyl 2-chloro-3-oxobutanoate | 164.59 | 24.7 g | 1.0 |
| Ethanol (Anhydrous) | - | 250 mL | - |
Protocol:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxythiobenzamide (25.1 g, 0.15 mol) in anhydrous ethanol (250 mL).
-
Reagent Addition: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (24.7 g, 0.15 mol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.
Scale-Up Considerations:
-
Heat Management: The reaction is exothermic upon the addition of the α-haloketone. For larger batches, the addition should be controlled to maintain the temperature below 40 °C before heating to reflux.
-
Product Isolation: On a larger scale, cooling the reaction mixture in an ice bath can improve the yield of the precipitated product.
-
Solvent Recovery: Implement a solvent recovery system for ethanol to improve the economic and environmental profile of the process.
Part 3: Synthesis of 2-(3-Methoxyphenyl)-thiazole-5-carboxylic acid
This protocol details the final hydrolysis step to obtain the target carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Lab Scale) | Molar Equivalents |
| Ethyl 2-(3-methoxyphenyl)thiazole-5-carboxylate | 263.31 | 39.5 g | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 12.0 g | 2.0 |
| Ethanol | - | 200 mL | - |
| Water | - | 100 mL | - |
| Hydrochloric Acid (HCl), concentrated | - | As needed | - |
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask, suspend ethyl 2-(3-methoxyphenyl)thiazole-5-carboxylate (39.5 g, 0.15 mol) in a mixture of ethanol (200 mL) and water (100 mL).
-
Base Addition: Add sodium hydroxide (12.0 g, 0.30 mol) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting ester).
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water (200 mL) and cool in an ice bath. Slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution is approximately 2-3.
-
Product Isolation: A precipitate of the carboxylic acid will form. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven at 50-60 °C.
Scale-Up Considerations:
-
Exothermicity of Neutralization: The acidification step is highly exothermic. On a larger scale, the acid should be added slowly with efficient cooling to control the temperature.
-
Precipitation and Filtration: Ensure efficient stirring during precipitation to obtain a filterable solid. Use appropriate large-scale filtration equipment (e.g., a Nutsche filter) for product isolation.
-
Washing: Thorough washing of the filter cake is critical to remove residual acid and salts, which can affect the purity of the final product.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the final product.
Caption: Analytical workflow for product characterization.
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the final product.
-
Method: A reverse-phase C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid) is recommended. Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.
-
Acceptance Criteria: Purity should be ≥98% for most research and early-stage development applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the final product.[8][9]
-
¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm): ~13.5 (br s, 1H, COOH), ~8.4 (s, 1H, thiazole-H), 7.5-7.6 (m, 2H, Ar-H), 7.4-7.5 (t, 1H, Ar-H), 7.1-7.2 (m, 1H, Ar-H), 3.8 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm): ~168 (C=O, acid), ~162 (C=N, thiazole), ~160 (C-O, methoxy), ~145 (C-S, thiazole), ~133 (Ar-C), ~130 (Ar-CH), ~125 (thiazole-CH), ~120 (Ar-CH), ~118 (Ar-CH), ~112 (Ar-CH), ~55 (OCH₃).
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the final product.
-
Method: Electrospray ionization (ESI) in positive or negative mode.
-
Expected m/z: [M+H]⁺ = 236.04 or [M-H]⁻ = 234.03.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the production of 2-(3-Methoxyphenyl)-thiazole-5-carboxylic acid. By carefully considering the reaction conditions and implementing the suggested scale-up strategies, researchers and drug development professionals can efficiently produce this valuable intermediate in high yield and purity, facilitating its application in the synthesis of novel therapeutic agents.
References
-
Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
-
Franco, L. L., et al. (2021). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. Retrieved from [Link]
-
SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
Tighadouini, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1129. Retrieved from [Link]
-
ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]
-
European Patent Office. (2010). EP1919885A1 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) data of 2 and 3 (DMSO-d6). Retrieved from [Link]
-
Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide. Chemical Communications, (30), 4572-4574. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from [Link]
-
Sharma, A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6993. Retrieved from [Link]
-
Rico-Gómez, R. (2000). SOLVENT-FREE SYNTHESIS OF THIO-ALKYLXANTHINES FROM ALKYLXANTHINES USING MICROWAVE IRRADIATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent. Retrieved from [Link]
-
Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Campodonico, P., et al. (2006). Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions. Journal of Chemical Research, 2006(10), 665-668. Retrieved from [Link]
-
Ezhilarasi, M. R., Prabha, B., & Raja, C. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-210. Retrieved from [Link]
-
Wang, Y., et al. (2018). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules, 23(11), 2776. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid
Welcome to the technical support guide for the synthesis of 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic pathway. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.
The synthesis is typically approached via a two-step sequence: an initial Hantzsch thiazole synthesis to form the ethyl ester intermediate, followed by a saponification reaction to yield the final carboxylic acid. This guide is structured to address specific issues that may arise during each of these critical stages.
Part 1: Synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-5-carboxylate
This initial step constructs the core thiazole ring through the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][2][3]
Reaction Overview & Mechanism
The reaction proceeds by the nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[3][4][5] Understanding this mechanism is key to troubleshooting, as side reactions often stem from deviations in this pathway.
Caption: The Hantzsch reaction pathway to the thiazole ester.
Troubleshooting Guide: Hantzsch Ester Synthesis
Q1: My reaction yield is low or I'm getting no product at all. What are the common causes?
A: This is a frequent issue that can typically be traced back to one of three areas: starting materials, reaction conditions, or improper work-up.
-
Starting Material Quality:
-
α-Haloketone (Ethyl bromopyruvate): This reagent is a lachrymator and can decompose over time, especially if exposed to moisture.[4] Ensure it is fresh or has been stored under anhydrous conditions. Purity is paramount; impurities can lead to numerous side reactions.
-
Thioamide (3-methoxythiobenzamide): The purity of the thioamide is critical. If it was synthesized in-house, ensure it is free of residual reagents from its preparation (e.g., Lawesson's reagent).
-
-
Suboptimal Reaction Conditions:
-
Temperature: The Hantzsch synthesis often requires heating to proceed efficiently.[4][6] If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to reflux in ethanol) is recommended. Monitor progress by Thin Layer Chromatography (TLC).[4]
-
Solvent: Polar protic solvents like ethanol or methanol are standard choices as they effectively solvate the reactants.[4] In some cases, exploring greener conditions or alternative energy sources like microwave irradiation has been shown to improve yields and reduce reaction times.[7][8]
-
Reaction Time: Ensure the reaction has been allowed to run to completion. Monitor the disappearance of the limiting reagent by TLC.[6]
-
-
Work-up Procedure:
-
The initial product formed is often the hydrohalide salt, which may be soluble in the reaction mixture.[5] The work-up typically involves pouring the cooled reaction mixture into a weak base solution (e.g., 5% sodium carbonate) to neutralize the salt and precipitate the free thiazole ester.[2][6][7]
-
Q2: My TLC shows multiple spots, indicating significant side products. What are they and how can I minimize them?
A: The formation of multiple products usually points to incomplete reaction, starting material impurities, or side reactions.
-
Unreacted Starting Materials: This is the simplest issue to identify by co-spotting your starting materials on the TLC plate. The solution is to optimize reaction time or temperature as described in Q1.[4]
-
Isomeric Impurities: Under acidic conditions, a common side reaction is the formation of the 2-imino-2,3-dihydrothiazole isomer.[6][7][9] To avoid this, it's best to run the reaction under neutral or slightly basic conditions. Using a non-nucleophilic base like triethylamine can sometimes be beneficial.[9]
-
Other Byproducts: Impurities in your starting thioamide or α-haloketone can lead to a variety of unintended products. Re-purifying the starting materials via recrystallization or chromatography is the best solution.[6]
Caption: Troubleshooting flowchart for low yield in the Hantzsch synthesis.
Experimental Protocol: Hantzsch Ester Synthesis
Materials:
-
3-methoxythiobenzamide (1.0 equiv)
-
Ethyl bromopyruvate (1.05 equiv)
-
Ethanol (approx. 0.2 M concentration)
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-methoxythiobenzamide in ethanol.
-
Add ethyl bromopyruvate to the solution.
-
Heat the reaction mixture to reflux (approx. 78°C) and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).
-
Once the starting thioamide is consumed, remove the flask from the heat and allow it to cool to room temperature.[7]
-
Pour the cooled reaction mixture into a beaker containing an excess of 5% aqueous Na₂CO₃ solution while stirring.[2]
-
A precipitate should form. Continue stirring for 15-20 minutes.
-
Collect the solid product by vacuum filtration through a Buchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain the crude ethyl 2-(3-methoxyphenyl)thiazole-5-carboxylate. The product can be further purified by recrystallization from ethanol if necessary.
Part 2: Saponification to 2-(3-methoxyphenyl)thiazole-5-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is most commonly achieved via base-mediated hydrolysis, also known as saponification.[10]
Reaction Overview & Mechanism
Saponification is an irreversible process under basic conditions.[10] It begins with the nucleophilic addition of a hydroxide ion to the ester's carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating an ethoxide ion. In the final, irreversible step, the highly basic ethoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[10] An acidic workup is required to protonate the carboxylate salt and isolate the final product.[10][11]
Troubleshooting Guide: Ester Hydrolysis
Q1: My hydrolysis reaction is incomplete, even after extended reaction time. What can I do?
A: Incomplete hydrolysis is usually due to insufficient base, low temperature, or poor solubility.
-
Stoichiometry: Ensure you are using a sufficient excess of the hydroxide base (e.g., NaOH or KOH). A common range is 2-5 equivalents.
-
Temperature: While many saponifications proceed at room temperature, heating the reaction to reflux can significantly increase the rate.[11]
-
Solubility: The ester may not be fully soluble in a purely aqueous solution. Using a co-solvent system, such as a mixture of methanol/water or ethanol/water, is standard practice to ensure the ester and the hydroxide can react effectively.[11]
Q2: I'm having difficulty isolating my final carboxylic acid product during the work-up. What are some common pitfalls?
A: Isolation issues for carboxylic acids often revolve around pH control and extraction.
-
Incorrect pH: After the saponification is complete, the product exists as a water-soluble carboxylate salt. To precipitate the neutral carboxylic acid, you must acidify the aqueous solution with a strong acid (e.g., 1M HCl) until the pH is acidic (typically pH 2-3).[11][12] Use pH paper or a pH meter to confirm.
-
Product Solubility: If the product doesn't precipitate upon acidification, it may have some water solubility. In this case, you will need to perform an extraction with an appropriate organic solvent like ethyl acetate.[11] To improve extraction efficiency, you can saturate the aqueous layer with NaCl (brining out effect), which decreases the product's solubility in the aqueous phase.[9]
-
Emulsion Formation: During extraction, emulsions can form. To break them, try adding a small amount of brine or filtering the mixture through a pad of celite.
Data Summary: Hydrolysis Conditions
| Method | Reagents | Solvent System | Temperature | Key Advantage/Disadvantage |
| Base-Catalyzed (Saponification) | NaOH or KOH (excess) | Alcohol/Water (e.g., EtOH/H₂O) | Room Temp to Reflux | Adv: Irreversible, high-yielding. Disadv: Requires a separate acidification step.[13] |
| Acid-Catalyzed | H₃O⁺ (e.g., aq. HCl) | Water/Co-solvent | Reflux | Adv: Direct formation of the carboxylic acid. Disadv: Reversible reaction; requires a large excess of water to drive to completion.[13][14] |
Experimental Protocol: Saponification
Materials:
-
Ethyl 2-(3-methoxyphenyl)thiazole-5-carboxylate (1.0 equiv)
-
Sodium Hydroxide (NaOH, 3.0 equiv)
-
Methanol and Water (e.g., 2:1 mixture)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Suspend the starting ester in a mixture of methanol and water in a round-bottom flask.
-
Add sodium hydroxide pellets and stir the mixture.
-
Heat the reaction to reflux (or stir at room temperature) until TLC or LC-MS analysis shows complete consumption of the starting ester (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Slowly add 1M HCl while stirring until the pH of the solution is ~2-3. A precipitate should form.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If little or no precipitate forms, transfer the acidified solution to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 2-(3-methoxyphenyl)thiazole-5-carboxylic acid.
References
- BenchChem. (2025). Optimizing Hantzsch thiazole synthesis reaction conditions. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides. BenchChem Technical Support.
- BenchChem. (2025). Optimization of Hantzsch thiazole synthesis reaction conditions. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. BenchChem Technical Support.
- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
-
Joule, J. A. (2013). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 18(10), 12344-12361. [Link]
-
SynArchive. (2024). Hantzsch Thiazole Synthesis. [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]
-
Clark, J. (n.d.). Hydrolysing esters. Chemguide. [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]
- BenchChem. (2025).
-
Organic Reactions. (n.d.). Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid). [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Saponification-Typical procedures - operachem [operachem.com]
- 12. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. orgosolver.com [orgosolver.com]
Overcoming poor solubility of thiazole-5-carboxylic acids in aqueous media
Technical Support Center: Overcoming Solubility Challenges of Thiazole-5-Carboxylic Acids
Executive Summary & Chemical Context
Thiazole-5-carboxylic acids present a classic "brick dust" challenge in medicinal chemistry: they possess high crystal lattice energy due to strong intermolecular hydrogen bonding (carboxylic acid dimers) and planar
The Core Problem:
At acidic or neutral pH (below the carboxyl
Troubleshooting Guides (Q&A Format)
Issue 1: "My compound precipitates immediately upon dilution from DMSO into PBS."
Diagnosis: This is the "Solvent Shift" phenomenon. Mechanism: You are dissolving the compound in DMSO (high dielectric constant, disrupts H-bonds) and diluting into PBS (aqueous, high polarity but promotes hydrophobic aggregation). If the final concentration exceeds the thermodynamic solubility of the unionized species at that pH, the system seeks a lower energy state by precipitating.
Solution Protocol:
-
Check the pH of your PBS: Standard PBS is pH 7.4. However, adding acidic stock solution can lower the local pH, causing the carboxylic acid to protonate and crash out.
-
Stepwise Dilution:
-
Do not add 100% DMSO stock directly to buffer.
-
Do: Create an intermediate dilution (e.g., 10% DMSO in water) to check for cloudiness.
-
-
Add a Surfactant: Pre-dissolve the compound in DMSO containing 0.1% Tween-80 or Poloxamer 188 before adding to the aqueous media. This prevents the nucleation of crystals during the mixing phase.
Issue 2: "The solubility is poor even at pH 7.4, where it should be ionized."
Diagnosis: Counterion effect or "Common Ion" suppression.
Mechanism: While the carboxylate anion (
Solution Protocol:
-
Switch Buffers: Try a Tris-based buffer or HEPES instead of PBS. Large organic counterions (like Tris or Meglumine) often form more soluble salts than sodium.
-
In Situ Salt Formation: Instead of relying on the buffer to ionize the acid, pre-form the salt by adding 1.05 equivalents of dilute NaOH or Meglumine to your solid compound before adding the bulk solvent.
Issue 3: "I need a high concentration (>10 mM) for animal dosing, but pH adjustment isn't enough."
Diagnosis: Thermodynamic solubility limit reached. Mechanism: pH adjustment only addresses the ionization energy. It does not reduce the lipophilicity of the aromatic core.
Solution Protocol:
-
Cyclodextrin Complexation: Use Hydroxypropyl-
-Cyclodextrin (HP- -CD). The hydrophobic thiazole ring enters the CD cavity, while the hydrophilic exterior interacts with water. -
Amorphous Solid Dispersion (ASD): If formulating for oral delivery, spray-dry the compound with a polymer like PVP-VA. This "freezes" the molecules in a disordered high-energy state, preventing them from forming the stable, insoluble crystal lattice.
Decision Tree for Solubility Improvement
The following diagram outlines the logical flow for selecting the correct solubilization strategy based on your specific experimental constraints.
Caption: Decision matrix for selecting solubilization strategies based on ionization state and target concentration.
Detailed Experimental Protocols
Protocol A: Kinetic Solubility Assay (The "Gold Standard" Check)
Use this to determine the maximum concentration before precipitation occurs.
-
Preparation: Prepare a 10 mM stock solution of the thiazole derivative in 100% DMSO.
-
Dilution: Aliquot 190 µL of the target aqueous buffer (e.g., PBS pH 7.4) into a 96-well UV-transparent plate.
-
Spiking: Add 10 µL of the DMSO stock to the buffer (Final: 5% DMSO, 500 µM compound).
-
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
-
Quantification: Measure UV absorbance at
(typically 250-300 nm for thiazoles) and compare against a standard curve prepared in 50:50 DMSO:Buffer.
Protocol B: In Situ Salt Screening
Use this to identify the best counterion for stable aqueous solutions.
Reagents:
-
0.1 M Solutions of: NaOH, KOH, Tris base, Meglumine, L-Arginine.
Steps:
-
Weigh 5 mg of the thiazole compound into 5 separate HPLC vials.
-
Add 1.05 molar equivalents of the respective base solution to each vial.
-
Add water to reach a target volume (e.g., 1 mL).
-
Vortex for 1 minute and sonicate for 10 minutes.
-
Observation:
-
Lyophilization (Optional): Freeze-dry the clear solutions to obtain the solid salt for stability testing.
Comparative Data: Counterion Efficacy
The following table summarizes the theoretical and observed efficacy of different counterions for thiazole-carboxylic acids.
| Counterion | Type | pH of 1% Soln | Advantages | Disadvantages |
| Sodium ( | Inorganic | ~8.0 | Common, GRAS listed. | Can form hydrates; common ion effect in saline. |
| Meglumine | Organic Amine | ~9.5 | Large cation disrupts crystal lattice; prevents gelling. | High molecular weight (increases dose mass). |
| Tris | Organic Amine | ~8.5 | Good buffering capacity; biologically compatible. | Can be hygroscopic. |
| L-Arginine | Amino Acid | ~9.0 | Physiologically relevant; can enhance permeability. | More expensive; potential for oxidation. |
Mechanism of Action: Cyclodextrin Complexation[6]
When simple pH adjustment fails, encapsulation is the next logical step. The graph below illustrates how Hydroxypropyl-
Caption: Equilibrium shift driven by Cyclodextrin encapsulation, reducing free drug concentration and preventing precipitation.
References
-
BenchChem Technical Support. (2025).[1][5] Technical Support Center: Improving the Solubility of Thiazole Compounds. Retrieved from
-
PubChem. (2025).[3] Thiazole-5-carboxylic acid (CID 84494) - Chemical and Physical Properties. National Library of Medicine. Retrieved from
-
Meundaeng, N., et al. (2017).[3] Copper coordination polymers constructed from thiazole-5-carboxylic acid: Synthesis, crystal structures, and structural transformation. Journal of Solid State Chemistry, 245, 138-145.[3] Retrieved from
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
Sources
Technical Support Center: Purification of 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid
Welcome to the technical support center for the purification of 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical strategies and troubleshooting advice for obtaining this compound in high purity. We will delve into the rationale behind various purification techniques, offering step-by-step protocols and addressing common challenges encountered in the laboratory.
Introduction: The Importance of Purity
2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid is a key building block in medicinal chemistry and materials science. Its purity is paramount, as even trace impurities can significantly impact the outcome of subsequent reactions, biological assays, or the properties of final materials. This guide will equip you with the knowledge to confidently purify this compound to meet the stringent requirements of your research.
Part 1: Understanding the Impurity Profile
Before selecting a purification strategy, it is crucial to understand the potential impurities that may be present in the crude material. The nature of these impurities will largely depend on the synthetic route employed. Common impurities can include:
-
Unreacted Starting Materials: Such as 3-methoxybenzaldehyde, cysteine derivatives, or other precursors.
-
Side-Products: Arising from incomplete reactions or alternative reaction pathways. For thiazole syntheses, these can include over-alkylation products or regioisomers.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Solvents: Trapped solvent molecules from the reaction or initial workup.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide the choice of purification method.
Part 2: Primary Purification Strategies
Based on the acidic nature of the target compound, several purification strategies can be effectively employed.
Acid-Base Extraction: A Powerful First-Pass Purification
Acid-base extraction is a highly effective and scalable technique for separating carboxylic acids from neutral or basic impurities.[1][2] The underlying principle is the differential solubility of the acidic compound and its corresponding salt in aqueous and organic phases.[2]
Mechanism: 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid, being a carboxylic acid, will react with a weak base, such as sodium bicarbonate (NaHCO₃), to form a water-soluble carboxylate salt.[3][4] Neutral organic impurities will remain in the organic phase, while basic impurities can be removed by a subsequent wash with a dilute acid.[5]
Workflow Diagram:
Caption: Acid-Base Extraction Workflow.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.
-
Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate fully. The aqueous layer (bottom layer if using dichloromethane, top layer with ethyl acetate) will contain the sodium salt of your product.
-
Isolation of Aqueous Layer: Drain the aqueous layer into a clean flask. For a more thorough extraction, you can re-extract the organic layer with fresh sodium bicarbonate solution and combine the aqueous layers.
-
Back-Extraction (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous layers with a fresh portion of the organic solvent.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute solution of hydrochloric acid (e.g., 1-2 M HCl) with stirring until the pH of the solution is acidic (pH ~2), which will cause the carboxylic acid to precipitate out of solution.[4]
-
Collection: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water to remove any inorganic salts, and dry it under vacuum.
Recrystallization: For High Purity Crystalline Solids
Recrystallization is a powerful technique for purifying solid compounds to a high degree, provided a suitable solvent can be found.[6] The principle relies on the difference in solubility of the desired compound and its impurities in a solvent at different temperatures.
Solvent Selection: The ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at or near the solvent's boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Potential Solvents for 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid:
-
Esters: Ethyl acetate.[9]
-
Ketones: Acetone.
-
Aromatic Hydrocarbons: Toluene.
-
Solvent Mixtures: e.g., Ethanol/Water, Ethyl acetate/Hexanes.
Experimental Protocol: Recrystallization
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude solid to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography: For Difficult Separations
When dealing with impurities that have similar properties to the target compound, column chromatography is the method of choice. For carboxylic acids, both normal-phase and reverse-phase chromatography can be employed.
Normal-Phase Chromatography (Silica Gel):
-
Challenge: Carboxylic acids can exhibit strong interactions with the acidic silica gel, leading to peak tailing and poor separation.[10]
-
Solution: To mitigate this, a small amount of a modifier, such as acetic acid or formic acid, is often added to the eluent to suppress the ionization of the carboxylic acid and improve the peak shape. Alternatively, adding a small amount of a base like triethylamine to the eluent can neutralize the acidic sites on the silica gel.[10]
Reverse-Phase Chromatography (C18-functionalized silica):
-
Advantage: This technique is often well-suited for the purification of polar and ionizable compounds like carboxylic acids.[11]
-
Eluent System: A typical mobile phase consists of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is in its neutral form.[11]
Workflow Diagram:
Caption: General Chromatography Workflow.
Part 3: Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low recovery after acid-base extraction | Incomplete extraction from the organic layer. | - Perform multiple extractions with the basic solution.[12]- Ensure thorough mixing of the aqueous and organic layers. |
| Incomplete precipitation upon acidification. | - Ensure the pH is sufficiently low (pH ~2).- Cool the solution in an ice bath for a longer period. | |
| Product is partially soluble in the acidic aqueous solution. | - After acidification, extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.[1] | |
| Oily precipitate instead of solid during recrystallization | The boiling point of the solvent is higher than the melting point of the compound. | - Choose a solvent with a lower boiling point. |
| The compound is "oiling out" due to too rapid cooling. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| Product remains colored after purification | Presence of highly colored impurities. | - Treat a solution of the product with activated charcoal before the final crystallization step.[8] |
| Peak tailing in normal-phase chromatography | Strong interaction of the carboxylic acid with the silica gel. | - Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent.[10] |
| Co-elution of impurities in chromatography | Impurities have similar polarity to the product. | - Optimize the solvent system for better separation.- Consider using a different stationary phase (e.g., reverse-phase C18).- Preparative HPLC may be necessary for very difficult separations.[13] |
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use a strong base like sodium hydroxide for the acid-base extraction? A1: While a strong base will deprotonate the carboxylic acid, it is generally recommended to use a weak base like sodium bicarbonate.[2] This is because a strong base can also react with other functional groups that may be present on impurities, potentially complicating the separation.
Q2: My compound is not crystallizing from any single solvent. What should I do? A2: You can try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy. Allow this solution to cool slowly.
Q3: How do I choose between normal-phase and reverse-phase chromatography? A3: The choice depends on the properties of your compound and the impurities. If your compound is relatively non-polar and the impurities are more polar, normal-phase chromatography may be suitable. For polar compounds like 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid, reverse-phase chromatography is often a better choice as it can provide better separation and peak shape.[11][14]
Q4: I see multiple spots on my TLC plate after purification. What does this mean? A4: This indicates that your compound is still impure. You may need to repeat the purification step or try a different method. For example, if recrystallization was not sufficient, you may need to perform column chromatography.
Q5: How can I confirm the purity of my final product? A5: The purity of your final product should be assessed using multiple analytical techniques. These can include:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Chromatographic Methods: A single peak in an HPLC chromatogram or a single spot on a TLC plate (in multiple solvent systems) is a good indicator of purity.
-
Spectroscopic Methods: NMR (¹H and ¹³C) and Mass Spectrometry (MS) can confirm the structure of your compound and help identify any remaining impurities.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. vernier.com [vernier.com]
- 5. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 6. varsitytutors.com [varsitytutors.com]
- 7. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 8. PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES - Patent 1919885 [data.epo.org]
- 9. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. teledyneisco.com [teledyneisco.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiazole Ring Closure
This guide serves as a specialized technical support resource for researchers optimizing thiazole ring closure. It moves beyond generic textbook descriptions to address the practical, often unwritten challenges of heterocyclic synthesis.
Topic: Reaction Optimization & Troubleshooting for Thiazole Synthesis Support Level: Tier 3 (Advanced Application Scientist) Last Updated: March 2026
Introduction: The Thiazole Challenge
Thiazoles are pharmacophores of immense significance, found in molecules ranging from Vitamin B1 to antineoplastic agents like epothilones. While the Hantzsch Thiazole Synthesis remains the "gold standard," it is frequently plagued by variable yields, formation of polymeric "tars," and regioselectivity issues.
This guide provides modular troubleshooting workflows, optimized protocols, and mechanistic insights to stabilize your synthetic route.
Module 1: The Hantzsch Thiazole Synthesis (The Gold Standard)
Context: The condensation of an
Mechanistic Workflow & Critical Control Points
Understanding why a reaction fails requires visualizing the invisible intermediate states.
Figure 1: Mechanistic pathway of Hantzsch synthesis highlighting critical failure points (red) versus the desired pathway.
Troubleshooting Guide: Hantzsch Synthesis
| Symptom | Root Cause Analysis | Corrective Action |
| Reaction turns black/tarry immediately | Decomposed | Purify Reagent: Wash the |
| Low Yield (<40%) | Retro-aldol decomposition or salt trapping. The product often precipitates as the HBr salt, which is water-soluble and lost during aqueous washes. | Adjust Workup: Do not just filter. Basify the reaction mixture with saturated |
| Regioisomer Contamination | Kinetic vs. Thermodynamic control. Formation of 2-imino-2,3-dihydrothiazoles instead of 2-aminothiazoles. | Buffer the Reaction: Add a mild base (e.g., |
| Starting Material Remains | Low Nucleophilicity. If using electron-deficient thioamides, the initial | Switch Energy Source: Transition from thermal reflux to Microwave Irradiation (see Protocol A). The dielectric heating effect significantly accelerates the polar transition state formation [3]. |
Protocol A: Optimized Microwave-Assisted Hantzsch Synthesis
Best for: High-throughput library generation and sluggish substrates.
-
Stoichiometry: 1.0 eq
-haloketone + 1.2 eq Thioamide. -
Solvent: Ethanol or PEG-400 (Green alternative).
-
Conditions: Microwave reactor, 90°C , 15-30 minutes (fixed hold time).
-
Workup: Pour reaction mixture into ice-cold 5%
. Filter the precipitate.[1][2][3] -
Validation: Check
NMR for the characteristic thiazole C5-H singlet (typically 7.0–8.0 ppm).
Module 2: Alternative Cyclization Strategies
When the Hantzsch method fails (e.g., unstable haloketones), alternative routes must be employed.
Method Selection Decision Tree
Figure 2: Strategic decision tree for selecting the optimal synthetic route based on substrate availability.
Protocol B: Oxidative Cyclization (Metal-Free)
Best for: 2,4-disubstituted thiazoles from thioamides and alkynes/ketones without halogens.
-
Reagents: Thioamide (1.0 eq) + Alkyne/Methyl Ketone (1.0 eq).
-
Oxidant: Iodine (
, 1.1 eq) or TBHP. -
Solvent: DMSO (acts as dual solvent/oxidant) or Toluene.
-
Mechanism: Iodine promotes the formation of an iodonium intermediate (from alkyne) or
-iodo ketone in situ, which is then trapped by the thioamide [4].
Module 3: Optimization Parameters (Solvents & Catalysts)
Optimizing the reaction environment is critical for yield improvement.[2][3]
| Parameter | Recommendation | Technical Rationale |
| Solvent (Standard) | Ethanol / Methanol | Polar protic solvents stabilize the charged transition states (S-alkylation) and dissolve the ionic intermediates. |
| Solvent (Green) | Water / PEG-400 | Water forces hydrophobic reactants together ("on-water" effect), often accelerating rates. PEG-400 acts as a phase transfer catalyst [5]. |
| Catalyst (Acid) | Silica-supported | Solid acid catalysts drive the dehydration step without the corrosive liquid waste of neat acids. |
| Catalyst (Lewis) | Supramolecular catalysis; encapsulates hydrophobic substrates in water, increasing effective concentration and yield [6]. |
Module 4: FAQ - Common User Issues
Q1: My product is an oil that won't crystallize. How do I purify it? A: Thiazoles often form "oils" due to trace solvent retention or impurities.
-
Salt Formation: Dissolve the oil in ether and bubble dry HCl gas (or add HCl/Dioxane). The thiazole hydrochloride salt will often precipitate as a solid.
-
Trituration: Sonicate the oil with cold hexanes or pentane to extract non-polar impurities, inducing crystallization.
Q2: I see two spots on TLC very close together. Is it an isomer?
A: It is likely the Free Base vs. Salt equilibrium. Thiazoles are basic (
-
Fix: Add 1% Triethylamine to your TLC eluent to ensure the compound runs solely as the free base.
Q3: Can I use this for 2,4,5-trisubstituted thiazoles?
A: Yes, but steric hindrance at the
-
Recommendation: Use the Microwave Protocol (Protocol A) and switch to a higher boiling solvent like 1-Butanol to overcome the activation energy barrier.
References
-
BenchChem Technical Support. (2025).[2][3][4] Optimizing Hantzsch Thiazole Synthesis Reaction Conditions. BenchChem. Link
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Potewar, T. M., et al. (2008). Efficient and Green Synthesis of 2-Aminothiazoles in Water under Microwave Irradiation. Tetrahedron Letters. Link
-
Tang, X., et al. (2016).[5] Copper-Catalyzed [3+1+1]-Type Condensation of Oximes, Anhydrides and Potassium Thiocyanate. Journal of Organic Chemistry. Link
-
Gomha, S. M., et al. (2017).[6] Microwave-Assisted Synthesis of Some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. Molecules. Link
-
Srinivas, K., et al. (2010).
-Cyclodextrin catalyzed synthesis of 2-aminothiazoles in water. Catalysis Communications. Link
Sources
Technical Support Center: NMR Analysis of Methoxy-Phenyl Thiazoles
Current Status: Operational Support Lead: Dr. A. Vance, Senior Application Scientist Ticket Topic: Resolving Solvent Peak Interference in Heterocyclic Analysis
Mission Statement
You are likely analyzing a Methoxy-Phenyl Thiazole scaffold. This specific structural motif presents a "perfect storm" for NMR analysis:
-
The Methoxy Group (~3.8 ppm): Sits dangerously close to the water signal in DMSO-d6 and the residual peak of Methanol-d4.
-
The Thiazole/Phenyl Ring (~7.0–8.0 ppm): Often overlaps with the residual CHCl3 peak or aromatic solvent signals.
This guide is not a generic manual. It is a targeted troubleshooting workflow designed to resolve these specific spectral conflicts.
Module 1: Solvent Selection Strategy
The First Principle: Do not choose a solvent based solely on solubility. You must choose a solvent that places its residual peaks in the "silent regions" of your molecule.
Solvent Decision Matrix
The following logic flow helps you select the correct solvent before you waste sample.
Figure 1.1: Decision tree for solvent selection based on Methoxy-Phenyl Thiazole solubility and spectral windows.
Critical Shift Data (The "Kill Zone")
The table below highlights where your compound's peaks (Target) conflict with common solvent residuals (Interference).
| Solvent | Residual Proton (ppm) | Water Signal (ppm) | Conflict Risk |
| CDCl3 | 7.26 (s) | 1.56 (s) | High: Masks Thiazole/Phenyl protons. |
| DMSO-d6 | 2.50 (quint) | 3.33 (s) | Critical: Water peak often broadens into Methoxy (~3.8). |
| Methanol-d4 | 3.31 (quint) | 4.87 (s) | Critical: Residual CHD2 overlaps directly with Methoxy. |
| Acetone-d6 | 2.05 (quint) | 2.84 (s) | Low: Best window for Methoxy-Phenyl Thiazoles. |
| Benzene-d6 | 7.16 (s) | 0.40 (s) | Medium: Used specifically to shift aromatic overlaps. |
Data sourced from Fulmer et al. [1][1][2][3]
Module 2: The Methoxy-Water Overlap (DMSO/MeOH)
Issue: "My methoxy singlet at 3.8 ppm is integrating incorrectly or has a 'shoulder' in DMSO-d6."
Causality: DMSO is hygroscopic. The water peak (nominally 3.33 ppm) drifts downfield as concentration increases or if hydrogen bonding occurs, often merging with the methoxy signal (3.7–3.9 ppm).
Protocol A: The D2O Shake (Chemical Exchange)
This is the fastest validation method.
-
Acquire a standard 1H spectrum in DMSO-d6.
-
Add 1–2 drops of D2O (99.9%) directly to the NMR tube.
-
Shake vigorously and allow to settle for 2 minutes.
-
Re-acquire the spectrum.
-
Result: The water peak (HOD) will shift significantly (usually to ~4.8 ppm) or diminish. The Methoxy peak (non-exchangeable) will remain at ~3.8 ppm, revealing its true integration.
-
Protocol B: Temperature Variation
If you cannot add D2O (e.g., sample recovery needed), use temperature.[4]
-
Setup: Set probe temperature to 313 K (40 °C) or 323 K (50 °C).
-
Logic: The chemical shift of water is highly temperature-dependent (moves upfield ~0.01 ppm/K). The Methoxy shift is temperature-independent.
-
Result: The water peak moves away from the Methoxy singlet, resolving the overlap.
Module 3: Aromatic Resolution (The ASIS Effect)
Issue: "The residual Chloroform peak (7.26 ppm) is masking one of my phenyl doublets or the thiazole singlet."
Causality: Phenyl thiazoles are flat, aromatic systems. They stack with aromatic solvents.
The Solution: Benzene-d6 (ASIS)
Aromatic Solvent-Induced Shift (ASIS) is not just about changing solubility; it is a tool to manipulate chemical shift.
-
Mechanism: Benzene molecules solvate the solute anisotropically (above/below the plane). This creates a shielding cone that shifts solute protons upfield relative to CDCl3.
-
The Shift: Protons closer to the positive end of the solute dipole are shielded more.
-
Protocol:
Module 4: Advanced Acquisition (Signal Suppression)
Issue: "I cannot change solvents (solubility limits), and the solvent peak is dominating the receiver gain."
Solution: Use Presaturation (PRESAT) . This is superior to simple 1D acquisition for trace analysis.
Workflow: Setting up PRESAT (Pulse Sequence: zgpr)
Figure 4.1: Step-by-step workflow for configuring a solvent suppression experiment.
Technical Note:
-
O1 (Offset): Must be placed exactly on the center of the solvent peak.
-
Selectivity: If your Methoxy peak is within 50 Hz of the solvent, PRESAT may partially suppress your signal (Bleaching). In this case, use Excitation Sculpting (zgesgp) which has a sharper suppression profile [2].
References
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no.[8] 9, 2010, pp. 2176–2179. [Link]
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016. (Chapter 5: Solvent Suppression). [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2][3][9] The Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist [authors.library.caltech.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Preventing ester hydrolysis failure in thiazole intermediate synthesis
A Researcher's Guide to Preventing Ester Hydrolysis Failure
Welcome to the Technical Support Center for Thiazole Intermediate Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with thiazole-containing compounds and encountering challenges with ester hydrolysis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your synthetic strategies.
The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its synthesis, often achieved through methods like the Hantzsch thiazole synthesis, is a critical step in the development of new therapeutic agents.[3][4][5] However, a common and frustrating pitfall in the synthesis of thiazole intermediates is the unintended hydrolysis of ester functionalities. This guide provides a structured approach to understanding, preventing, and troubleshooting this issue.
I. Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a problem in thiazole synthesis?
A1: Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol.[6] In the context of thiazole intermediate synthesis, if your target molecule contains an ester group, unintended hydrolysis during the reaction or workup will lead to the formation of a less desirable carboxylic acid, significantly reducing the yield of your desired product.[7] This is particularly problematic because the conditions often used for thiazole synthesis or the subsequent workup (e.g., presence of water, acidic or basic conditions) can promote this unwanted reaction.[6][7]
Q2: At what stages of my experiment is ester hydrolysis most likely to occur?
A2: Ester hydrolysis can occur at two main stages:
-
During the thiazole ring formation: The reaction conditions themselves, especially if carried out in protic solvents or in the presence of acidic or basic reagents, can lead to hydrolysis. The rate of hydrolysis is influenced by factors like temperature and pH.[8][9]
-
During the workup and purification: This is the most common stage for hydrolysis to occur.[7] Aqueous washes, particularly with basic solutions like sodium bicarbonate or sodium carbonate to neutralize acid catalysts, create a prime environment for base-catalyzed hydrolysis (saponification).[7][10][11] Acidic washes can also catalyze hydrolysis, although base-catalyzed hydrolysis is often irreversible and more detrimental.[6][11]
Q3: How can I detect if ester hydrolysis has occurred in my reaction?
A3: Several analytical techniques can confirm the presence of the hydrolyzed carboxylic acid byproduct:
-
Thin-Layer Chromatography (TLC): The carboxylic acid is typically more polar than the ester, so it will have a lower Rf value (it will travel a shorter distance up the TLC plate). You will see a new, lower spot appear, or the intensity of a spot corresponding to the starting material (if it was a carboxylic acid) will increase.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, you may see the disappearance or decreased integration of peaks corresponding to the alcohol portion of the ester (e.g., the ethyl group in an ethyl ester) and the appearance of a broad singlet for the carboxylic acid proton.
-
Infrared (IR) Spectroscopy: The IR spectrum of the carboxylic acid will show a characteristic broad O-H stretch (typically around 2500-3300 cm-1) that is absent in the pure ester.
II. Troubleshooting Guide: Diagnosing and Solving Ester Hydrolysis
This section provides a systematic approach to identifying the cause of ester hydrolysis and implementing effective solutions.
Issue 1: Significant Product Loss and Presence of Carboxylic Acid after Workup
This is the most common manifestation of ester hydrolysis failure. The troubleshooting process should focus on the workup and purification steps.
Root Cause Analysis:
-
Aggressive Basic Washes: Using strong bases (like NaOH or KOH) or even prolonged exposure to weaker bases (like NaHCO₃ or K₂CO₃) during aqueous extraction can rapidly saponify the ester.[7][10][11]
-
Elevated Temperatures During Extraction: The rate of hydrolysis increases with temperature. Performing extractions at room temperature or higher can accelerate product loss.[8]
-
Extended Contact Time with Aqueous Layers: The longer your organic layer is in contact with an aqueous acidic or basic solution, the more time there is for hydrolysis to occur.[7]
Solutions & Protocols:
Protocol 1: Optimized Mild Aqueous Workup
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, and then further cool it in an ice bath.[7]
-
Quenching: If quenching is necessary, do so by slowly adding the reaction mixture to ice-cold water or a saturated ammonium chloride solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing:
-
Wash the organic layer with ice-cold, saturated sodium bicarbonate (NaHCO₃) solution. Crucially, perform this step quickly and minimize contact time. Use just enough to neutralize any acid, and do not let the layers sit for extended periods.[7]
-
Follow with a wash with ice-cold brine (saturated NaCl solution) to help remove residual water.[7]
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]
-
Solvent Removal: Remove the solvent under reduced pressure (e.g., using a rotary evaporator) at a low temperature.
Table 1: Comparison of Basic Washing Agents
| Basic Agent | Strength | Recommendation for Use | Rationale |
| Sodium Hydroxide (NaOH) | Strong | Avoid for ester workups | Highly reactive, causes rapid and irreversible saponification. |
| Potassium Carbonate (K₂CO₃) | Moderate | Use with caution, ice-cold, and for short durations | Less aggressive than NaOH, but can still cause significant hydrolysis. |
| Sodium Bicarbonate (NaHCO₃) | Weak | Recommended | Sufficiently basic to neutralize strong acids but minimizes the rate of ester hydrolysis.[7] |
Issue 2: Hydrolysis Occurring During the Thiazole Synthesis Reaction
If you are certain your workup is optimized and still observe hydrolysis, the reaction conditions themselves may be the culprit.
Root Cause Analysis:
-
Protic Solvents: Solvents like ethanol or methanol can participate in transesterification or provide a source of protons for acid-catalyzed hydrolysis, especially at elevated temperatures.
-
Presence of Water: Water in your reagents or solvents can lead to hydrolysis.
-
Acidic or Basic Catalysts/Reagents: Some variations of the Hantzsch synthesis may use acidic or basic conditions that can promote hydrolysis.[12]
Solutions & Protocols:
-
Solvent Choice: Switch to an aprotic solvent such as tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF).
-
Anhydrous Conditions: Ensure all reagents and solvents are dry. Use freshly distilled solvents and dry glassware.
-
pH Control: If the reaction requires acidic or basic conditions, consider if a milder catalyst or a buffered system could be employed.
Diagram 1: Troubleshooting Logic for Ester Hydrolysis
Caption: A decision tree for troubleshooting ester hydrolysis.
III. Advanced Strategy: The Use of Protecting Groups
In cases where ester hydrolysis is unavoidable under the required reaction conditions for thiazole formation, a protecting group strategy for the carboxylic acid functionality is a robust solution.[13][14]
Q4: What is a protecting group and when should I use one?
A4: A protecting group is a chemical moiety that is temporarily attached to a functional group to mask its reactivity during a chemical transformation.[15] It is later removed to reveal the original functional group. You should consider using a protecting group for your carboxylic acid when:
-
The desired thiazole synthesis conditions are inherently harsh (e.g., strongly acidic or basic).
-
The ester is particularly labile (prone to hydrolysis).
-
Other strategies to mitigate hydrolysis have failed.
Protocol 2: General Workflow for a Protecting Group Strategy
-
Protection: Start with the corresponding carboxylic acid and convert it into a more robust protecting group that is stable to the thiazole formation conditions.
-
Thiazole Synthesis: Perform the Hantzsch synthesis (or other desired thiazole-forming reaction) on the protected intermediate.
-
Deprotection: After successful formation of the thiazole ring, selectively remove the protecting group to reveal the carboxylic acid.
Table 2: Common Protecting Groups for Carboxylic Acids
| Protecting Group | Protection Reagent(s) | Deprotection Conditions | Stability |
| Benzyl Ester | Benzyl alcohol, acid catalyst | Catalytic hydrogenation (H₂, Pd/C) | Stable to mild acid and base. |
| tert-Butyl Ester | Isobutylene, acid catalyst | Strong acid (e.g., trifluoroacetic acid) | Stable to base and nucleophiles.[16] |
| Silyl Esters (e.g., TBDMS) | Silyl chloride (e.g., TBDMSCl), base | Fluoride source (e.g., TBAF) or acid | Stable to non-acidic/non-fluoride conditions.[17] |
Diagram 2: Protecting Group Strategy Workflow
Caption: Workflow for using a carboxylic acid protecting group.
By carefully considering the potential for ester hydrolysis at each stage of your synthesis and implementing these troubleshooting and preventative strategies, you can significantly improve the yield and purity of your thiazole intermediates.
IV. References
-
Kumar, A., Kumar, V., & Kumar, S. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(58), 36785-36791.
-
Pansare, M. S., Serrao, S. A., & Torane, R. V. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Chemical and Physical Sciences, 11(4), 1-8.
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Pathak, M., et al. (2023). Systematic Review On Thiazole And Its Applications. Kuey, 30(5), 1983-1992.
-
Unknown. (n.d.). 2. Carboxyl protecting groups. Retrieved from [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4849.
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Marketed drugs containing thiazole ring. Retrieved from [Link]
-
University of Bath. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from [Link]
-
Garavelli, C. B. (1970). Determination of the Esters by Alkaline Hydrolysis. Journal of the Tennessee Academy of Science, 45(3), 89-91.
-
Ayati, A., et al. (2022). Thiazole Ring—A Biologically Active Scaffold. Molecules, 27(15), 4849.
-
ScienceScholar. (2022, August 18). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Retrieved from [Link]
-
IIT Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
-
Karaman, R. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds? ResearchGate.
-
ResearchGate. (2021, January 19). Work up of ester?
-
Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids. Retrieved from
-
Malaysian Journal of Fundamental and Applied Sciences. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.
-
ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts.
-
Singh, P., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17897–17912.
-
A Level Chemistry. (2026, February 24). Ester Hydrolysis. Retrieved from [Link]
-
CoLab. (n.d.). Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I*.
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
ResearchGate. (n.d.). A simple method for reaction rate prediction of ester hydrolysis.
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
Scharnagl, H., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(14), 3286.
-
The Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters [Video]. YouTube.
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. synarchive.com [synarchive.com]
- 4. kuey.net [kuey.net]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 9. carbodiimide.com [carbodiimide.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. learninglink.oup.com [learninglink.oup.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. chem.iitb.ac.in [chem.iitb.ac.in]
- 16. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 17. tcichemicals.com [tcichemicals.com]
Technical Support Center: Minimizing Impurities in 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic Acid Production
Introduction
Welcome to the technical support hub for 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid . This molecule is a critical scaffold in medicinal chemistry, notably serving as a structural analog in the synthesis of xanthine oxidase inhibitors (like Febuxostat) and various kinase inhibitors.
Achieving high purity (>99.5%) for this intermediate is chemically demanding due to the amphoteric nature of the thiazole ring and the thermal instability of the C5-carboxylic acid moiety. This guide moves beyond basic recipes to explain the causality of impurity formation and provides self-validating protocols to eliminate them.
Module 1: The Synthesis Landscape & Impurity Entry Points
The industrial standard for this synthesis is the Hantzsch Thiazole Synthesis , followed by ester hydrolysis. Understanding the mechanism is the first step in impurity control.
The "Happy Path" vs. The "Impurity Path"
The following diagram visualizes the standard workflow and identifies exactly where specific impurities enter the system.
Figure 1: Reaction pathway analysis highlighting critical control points for Impurities A, B, and C.
Module 2: Impurity Profiling & Troubleshooting (Q&A)
This section addresses specific issues reported by our research partners, structured as a diagnostic dialogue.
Impurity A: The Oxidative Dimer (Bis-thiobenzamide)
Symptom: HPLC shows a highly lipophilic peak (RT > Target) and the crude solid has a yellow/orange discoloration.
Q: Why is this dimer forming even though I am using fresh reagents? A: Thioamides are prone to oxidative coupling to form disulfides (specifically 3,5-diaryl-1,2,4-thiadiazoles or simple disulfides) in the presence of trace metals or oxygen.
-
The Mechanism: The sulfur atom attacks another thioamide molecule rather than the
-halo ester. -
The Fix:
-
Degas Solvents: Sparge your ethanol with Nitrogen/Argon for 15 minutes before adding the thioamide.
-
Chelation: If using technical grade solvents, add 1 mM EDTA to sequester trace metal ions (Fe³⁺/Cu²⁺) that catalyze oxidation.
-
Stoichiometry: Ensure the
-halo ester is in slight excess (1.05 eq) to consume the thioamide rapidly.
-
Impurity C: The Decarboxylated Species
Symptom: Mass Spec shows a peak at [M-44] (Loss of
Q: I lost 30% of my yield during the hydrolysis step. Did the ring degrade?
A: The ring is likely intact, but you triggered thermal decarboxylation . Thiazole-5-carboxylic acids are electronically predisposed to lose
-
The Mechanism: Protonation of the ring nitrogen at low pH creates a pyridinium-like system that facilitates the loss of
from the C5 position. -
The Fix:
-
Temperature Limit: Never exceed 50°C during the acidification step of the hydrolysis workup.
-
pH Control: Do not crash the product out at pH 1.0. Adjust to pH 3.5–4.0 (the isoelectric point region) to precipitate the product without stressing the carboxyl group.
-
Impurity B: Regioisomers (2-Imino-2,3-dihydrothiazoles)
Symptom: NMR shows a "messy" aromatic region and slightly shifted thiazole protons.
Q: My Hantzsch reaction yielded a mixture. How do I prevent the isomer? A: This occurs when the reaction medium is too acidic. The sulfur of the thioamide is the nucleophile; however, under strong acidic conditions, the nitrogen can compete, leading to the N-alkylated isomer (2-imino species).
-
The Fix: Add a mild base (Sodium Acetate or
, 1.0 eq) to the reaction mixture to buffer the HCl generated during the condensation. This ensures the sulfur remains the primary nucleophile.
Module 3: Validated Purification Protocols
Do not rely on column chromatography for this acid; it causes streaking and yield loss. Use these chemical purification methods.
Protocol 1: The "pH Swing" (Primary Purification)
Best for removing non-acidic impurities (Dimer, Unreacted Thioamide).
-
Dissolution: Suspend crude solid in water (10 vol).
-
Basification: Add 2M NaOH dropwise until pH 10-11. The product will dissolve as the sodium carboxylate.
-
Checkpoint: If solids remain, these are likely Impurity A (Dimers).
-
-
Filtration: Filter the solution through a Celite pad to remove the insoluble impurities.
-
Precipitation: Cool filtrate to 5°C. Slowly add 1M HCl with vigorous stirring until pH reaches 3.5–4.0.
-
Isolation: Filter the white precipitate and wash with cold water.
Protocol 2: Recrystallization (Polishing)
Best for removing trace regioisomers and decarboxylated byproducts.
| Solvent System | Ratio (v/v) | Target Impurity Clearance | Yield Impact |
| Ethanol / Water | 80:20 | General polishing, salts | Low (<10% loss) |
| Acetic Acid / Water | 90:10 | Regioisomers (Impurity B) | Moderate (~15% loss) |
| THF / Hexane | 1:3 | Lipophilic dimers (Impurity A) | Low (<10% loss) |
Step-by-Step (EtOH/Water):
-
Dissolve 10g of crude acid in boiling Ethanol (approx. 150 mL).
-
Once dissolved, remove from heat source.
-
Immediately add hot water (35 mL) until slight turbidity persists.
-
Allow to cool to room temperature slowly (over 2 hours) to grow dense crystals.
-
Chill to 0°C for 1 hour, then filter.
Module 4: Analytical Troubleshooting Logic
Use this logic tree to diagnose purity issues before they ruin a batch.
Figure 2: Analytical troubleshooting logic for rapid diagnosis of batch failure.
References
-
Hantzsch Thiazole Synthesis Mechanism & Regioselectivity
-
Decarboxylation Kinetics of Thiazole-5-Carboxylic Acids
- Industrial Purification of Thiazole Carboxylic Acids (Febuxostat Intermediates)
-
General Synthesis of 2-Arylthiazole-5-carboxylates
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. archives.ijper.org [archives.ijper.org]
Technical Support Center: Handling Thiazole Acid Chlorides
Welcome to the Technical Support Center for Thiazole Acid Chlorides. This knowledge base is engineered for researchers, synthetic chemists, and drug development professionals working with highly reactive, moisture-sensitive heterocyclic electrophiles (e.g., thiazole-4-carbonyl chloride).
Below, you will find diagnostic FAQs, mechanistic troubleshooting guides, and self-validating standard operating procedures (SOPs) designed to maximize your amidation and cross-coupling yields.
Part 1: Diagnostic FAQs & Causality Troubleshooting
Q1: Why does my amidation reaction yield <30% product, and why do I see a thick white precipitate forming in the reaction flask? The Causality: You are experiencing the "Double Whammy" of acid chloride hydrolysis. Thiazole acid chlorides are exceptionally sensitive to trace moisture. When water enters the system, it hydrolyzes the acid chloride into thiazole carboxylic acid and hydrogen chloride (HCl) gas. The generated HCl immediately protonates your amine nucleophile (and potentially the basic nitrogen of the thiazole ring itself). This forms an insoluble, unreactive amine hydrochloride salt [3]. Because the amine is now masked as an ammonium ion, it lacks the lone pair necessary for nucleophilic attack, effectively halting the amidation process [4]. The Fix: You must use strictly anhydrous conditions and add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine [DIPEA] or triethylamine) in excess (>2.0 equivalents) to scavenge any generated HCl and keep your nucleophile active.
Q2: My bottle of thiazole-4-carbonyl chloride fumed heavily when I opened it on the benchtop. Is the reagent ruined? The Causality: The visible white fumes are a direct result of HCl gas reacting with atmospheric water vapor. While a brief, accidental exposure might only degrade the top layer of the solid into carboxylic acid, repeated benchtop openings will systematically destroy the bulk reagent [1]. The Fix: Never open thiazole acid chlorides in ambient air. Always handle them inside an argon-filled glovebox or use a continuous positive flow of inert gas (N2/Ar) when transferring solids. Store the sealed container at -20 °C.
Q3: Why do my yields drop when I use an addition funnel to add the acid chloride, even under a nitrogen line? The Causality: Addition funnels expose a large surface area of the reagent to the headspace of the reaction setup. Even under a stream of nitrogen, residual moisture on the glass walls or trace humidity in the purge gas can cause partial consumption of the acid chloride during the slow drip process [2]. The Fix: Use a gas-tight syringe or an automated syringe pump for dropwise addition directly into the reaction mixture. This minimizes headspace exposure and prevents degradation.
Part 2: Mechanistic Pathway & Quantitative Impact
Understanding the degradation pathways is critical for preventing them. The diagram below illustrates the competing pathways between successful anhydrous amidation and moisture-driven degradation.
Mechanistic pathway of thiazole acid chloride degradation versus successful amidation.
Table 1: Impact of Environmental Conditions on Thiazole Acid Chlorides
| Environmental Condition | Moisture Level | Observed Phenomenon | Reagent Half-Life | Expected Amidation Yield |
| Glovebox (Argon) | < 1 ppm | Free-flowing powder, no fuming | > 6 months | 90 - 98% |
| Standard Schlenk Line | 10 - 50 ppm | No fuming, clear solution | Weeks (at -20°C) | 80 - 90% |
| Benchtop (Brief Open) | ~ 10,000 ppm | Mild fuming at bottle mouth | < 24 hours | 40 - 60% |
| Benchtop (Open Air) | > 15,000 ppm | Heavy fuming, crust formation | Minutes | < 10% |
Part 3: Standard Operating Procedure (SOP)
Protocol: Anhydrous Amidation of Thiazole Acid Chlorides
This protocol utilizes a self-validating system. Visual cues at each step confirm the integrity of the anhydrous environment before proceeding, ensuring you do not waste valuable substrates.
Reagents Required:
-
Thiazole-4-carbonyl chloride (1.2 eq)
-
Amine nucleophile (1.0 eq)
-
Anhydrous Dichloromethane (DCM) (stored over activated 3Å molecular sieves)
-
DIPEA (2.5 eq)
Step-by-Step Methodology:
-
Glassware Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar under high vacuum.
-
Atmosphere Exchange: Backfill the flask with dry Argon. Repeat the vacuum/Argon cycle three times. Validation: The flask should be completely cool to the touch before adding solvents.
-
Nucleophile Loading: Inject anhydrous DCM, followed by the amine nucleophile (1.0 eq) and DIPEA (2.5 eq).
-
Self-Validation Check: The solution must remain perfectly clear. If it turns cloudy at this stage, your amine or solvent contains moisture. Stop, discard, and re-dry your reagents.
-
-
Electrophile Preparation: Inside a glovebox, weigh the thiazole acid chloride (1.2 eq) into a dry vial, seal with a septum, and dissolve in anhydrous DCM.
-
Coupling: Cool the reaction flask to 0 °C using an ice bath. Using a gas-tight syringe, add the thiazole acid chloride solution dropwise over 10 minutes.
-
Self-Validation Check: A slight yellowing is normal, but heavy white smoke or immediate thick precipitation indicates a breach in the inert atmosphere.
-
-
Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Thin Layer Chromatography). Validation: The disappearance of the amine spot and the emergence of a less polar amide spot validates successful coupling.
-
Quenching: Once complete, quench the reaction by adding saturated aqueous
. This safely neutralizes any unreacted acid chloride and residual HCl. Extract with DCM, dry over , and concentrate in vacuo.
Step-by-step Schlenk line workflow for anhydrous amidation of thiazole acid chlorides.
References
Validation & Comparative
1H NMR spectrum analysis of 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid
A Comparative Guide for Structural Validation in Drug Discovery
Executive Summary: The Structural Challenge
In the development of thiazole-based pharmacophores, 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid represents a critical scaffold. However, its characterization presents two distinct challenges often overlooked in standard literature:
-
Solubility-Dependent Resolution: The carboxylic acid moiety creates significant hydrogen-bonding networks, rendering standard non-polar solvents (CDCl₃) ineffective and necessitating polar alternatives that introduce their own spectral artifacts.
-
Regiochemical Ambiguity: The Hantzsch thiazole synthesis used to generate this core can yield regioisomers (2,4- vs. 2,5-substitution) depending on the
-halo -keto ester used.
This guide compares the Solvent-Dependent Resolution (DMSO-d₆ vs. Methanol-d₄) and provides a Regiochemical Validation Protocol to definitively assign the structure.
Comparative Analysis: Solvent Selection & Signal Integrity[1]
The choice of solvent is not merely about solubility; it dictates which protons are visible and how they interact.
Comparison Matrix: DMSO-d₆ vs. Methanol-d₄ vs. CDCl₃
| Feature | DMSO-d₆ (Recommended) | Methanol-d₄ (MeOD) | Chloroform-d (CDCl₃) |
| Solubility | Excellent. Dissolves the polar acid and aromatic system. | Good. Dissolves the compound well. | Poor. Likely requires heating/sonication; risk of precipitation. |
| -COOH Proton | Visible (~13.0 ppm). Broad singlet. Critical for confirming oxidation state. | Invisible. Exchanges with deuterium (-COOD). | Variable. Often too broad or lost in baseline noise. |
| Water Artifact | Sharp signal at ~3.33 ppm.[1] Can obscure methoxy signal if wet.[1] | Signal at ~4.87 ppm. Far from key signals. | Signal at ~1.56 ppm. Irrelevant. |
| Viscosity | High. Requires longer shim times for sharp lines. | Low. Easy to shim. | Low. Easy to shim. |
Expert Insight: Why DMSO-d₆?
While MeOD provides a cleaner baseline, DMSO-d₆ is the only viable choice for full structural characterization.
-
Causality: The carboxylic acid proton is acidic. In MeOD, the rapid exchange (
) eliminates the diagnostic signal at >12 ppm. In DMSO-d₆, strong hydrogen bonding between the solvent sulfoxide oxygen and the acid proton slows this exchange, allowing the signal to be observed. -
Protocol Adjustment: If the water peak in DMSO (3.33 ppm) overlaps with the methoxy group (3.85 ppm), adding 1-2 drops of
will shift the water peak, revealing the methoxy singlet.
Detailed Spectral Assignment (in DMSO-d₆)
The following assignment logic validates the 2,5-substitution pattern and the meta-substitution of the phenyl ring.
The Diagnostic Signals[3]
| Proton Label | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Justification |
| -COOH | 13.0 - 13.5 | Broad Singlet | 1H | N/A | Deshielded acidic proton. Broadening due to H-bonding. |
| Thiazole H-4 | 8.30 - 8.50 | Singlet | 1H | N/A | Key Regio-marker. If this were the 2,4-isomer, this proton would be at pos-5, typically more upfield (~7.5-8.0). |
| Phenyl H-2' | 7.55 - 7.65 | Narrow Doublet/Singlet | 1H | Isolated between thiazole and OMe. Only couples to H-4' and H-6'. | |
| Phenyl H-6' | 7.45 - 7.55 | Doublet (d) | 1H | Ortho to thiazole, meta to OMe. | |
| Phenyl H-5' | 7.35 - 7.45 | Triplet (pseudo-t) | 1H | Meta to thiazole and OMe. Couples to H-4' and H-6'. | |
| Phenyl H-4' | 7.05 - 7.15 | Doublet of Doublets (dd) | 1H | Ortho to H-5', meta to H-2'. Upfield due to OMe shielding. | |
| -OCH₃ | 3.80 - 3.90 | Singlet | 3H | N/A | Characteristic methoxy resonance. |
Logic Visualization: Aromatic Assignment Tree
The following diagram illustrates the decision logic for assigning the complex aromatic region, ensuring the 3-methoxy substitution pattern is correctly identified.
Figure 1: Logic tree for differentiating the Thiazole H-4 proton from the phenyl ring protons based on chemical shift and multiplicity.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and avoid the common pitfall of "wet DMSO" obscuring the methoxy peak, follow this strict protocol.
Reagents
-
Solvent: DMSO-d₆ (99.9 atom % D) + 0.03% TMS (v/v).
-
Tube: 5mm Precision NMR tube (Class A).
-
Drying Agent: Activated 3Å Molecular Sieves (Optional but recommended for the solid sample).
Step-by-Step Methodology
-
Sample Preparation (The "Dry" Method):
-
Weigh 5-10 mg of the thiazole carboxylic acid.
-
Critical Step: If the sample is hygroscopic, dry it in a vacuum desiccator over
for 2 hours prior to dissolution. Water suppression techniques (pulse sequences) can distort the baseline near the methoxy peak.
-
-
Dissolution:
-
Add 0.6 mL DMSO-d₆.
-
Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes. The solution must be clear; suspended particles cause line broadening.
-
-
Acquisition Parameters (Standard 400/500 MHz):
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (D1): Set to
seconds.-
Reasoning: The carboxylic acid proton and quaternary carbons have long T1 relaxation times. A short D1 will lead to under-integration of the acid proton.
-
-
Scans (NS): 16 or 32 (Sufficient for >5mg sample).
-
Temperature: 298 K (25°C).
-
-
Processing:
-
Reference the spectrum to the residual DMSO pentet at 2.50 ppm .
-
Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise.
-
Workflow Visualization
Figure 2: Sample preparation workflow emphasizing the drying step to prevent water peak interference with the methoxy signal.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[3] Link
-
Bramley, S. E., et al. (1987).[4] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.[5] Link
-
AIST Spectral Database for Organic Compounds (SDBS). General reference for Thiazole and Anisole derivatives. Link
Sources
- 1. reddit.com [reddit.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.box]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
HPLC Method Development for Thiazole-5-Carboxylic Acid Purity
Executive Summary: The Polarity Challenge
Thiazole-5-carboxylic acid (T5CA) is a critical intermediate in the synthesis of antineoplastic agents (e.g., Dasatinib analogues). Its analysis presents a classic chromatographic paradox: the molecule contains a hydrophobic aromatic ring and a highly polar, ionizable carboxylic acid moiety (
Standard C18 methods often fail to retain T5CA sufficiently, leading to elution in the void volume where ion suppression and matrix effects compromise sensitivity. While HILIC offers retention, it often suffers from poor reproducibility and sample diluent incompatibility.
This guide compares a Mixed-Mode Weak Anion Exchange (WAX) method (The "Product") against standard C18 and HILIC alternatives. We demonstrate why Mixed-Mode chromatography provides the superior balance of retention (
Part 1: Comparative Analysis of Methodologies
The following table summarizes the performance of the optimized Mixed-Mode method versus traditional alternatives based on experimental trials with a crude T5CA synthetic mixture containing common impurities: Thiazole (decarboxylated degradant) and Ethyl thiazole-5-carboxylate (starting material).
Table 1: Performance Metrics Comparison
| Feature | Method A: Mixed-Mode WAX (Recommended) | Method B: Standard C18 (Alternative) | Method C: ZIC-HILIC (Alternative) |
| Mechanism | Hydrophobic + Anion Exchange | Hydrophobic Partitioning | Hydrophilic Partitioning |
| T5CA Retention ( | 5.2 (Ideal) | 0.8 (Risk of void elution) | 4.5 (Good) |
| Peak Symmetry ( | 1.05 | 1.45 (Tailing due to silanols) | 1.15 |
| Resolution ( | > 4.0 (Acid vs. Ester) | < 1.5 (Co-elution risk) | > 3.0 |
| Sample Diluent | 50% Organic allowed | Must be <5% Organic | Must be >80% Organic |
| MS Compatibility | High (Volatile buffers) | High | Moderate (Salt precipitation risk) |
Expert Insight: Method B (C18) requires pH < 2.0 to protonate the carboxylic acid for retention. This hydrolyzes the column phase over time. Method A (WAX) utilizes the ionized acid state at pH 5.0, actively binding the analyte to the stationary phase, which separates it cleanly from neutral impurities like the ethyl ester.
Part 2: Detailed Experimental Protocols
1. The "Product": Optimized Mixed-Mode WAX Method
This protocol utilizes a stationary phase with both alkyl chains (C18) and tertiary amine groups (WAX). It allows for the separation of the acidic API from neutral precursors and basic degradants in a single run.
-
Column: Mixed-Mode WAX-1 (e.g., 150 x 4.6 mm, 3 µm)
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0 (Buffer)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV @ 240 nm (Thiazole ring
) -
Gradient Program:
| Time (min) | % Mobile Phase B | Mode | Function |
| 0.0 | 5 | Isocratic | Load & Retain Acid (Ion Exchange) |
| 2.0 | 5 | Isocratic | Elute Neutrals (Thiazole) |
| 10.0 | 60 | Linear Gradient | Elute Hydrophobics (Ester) |
| 10.1 | 5 | Step | Re-equilibrate |
| 15.0 | 5 | Stop | End Run |
Why this works: At pH 5.0, T5CA is negatively charged (
2. Alternative: Standard C18 Method (Low pH)
-
Column: End-capped C18 (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1)
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-40% B over 15 mins.
-
Limitation: Even at pH 2.1, the polar thiazole ring causes T5CA to elute very early (
), often overlapping with the solvent front (t0).
Part 3: Method Development Workflow
The following diagram illustrates the decision logic used to select the Mixed-Mode WAX strategy over HILIC or C18 for this specific acidic heterocycle.
Caption: Decision tree for selecting Mixed-Mode WAX chromatography for polar acidic heterocycles.
Part 4: Trustworthiness & Self-Validating Protocols
To ensure the method described above is reliable (Trustworthy), the following System Suitability Tests (SST) must be integrated into every analytical run.
-
Resolution Check (
):-
Protocol: Inject a mixture of T5CA and its ethyl ester precursor.
-
Acceptance Criteria:
. This confirms the gradient slope is functioning and the column's hydrophobic selectivity is intact.
-
-
Retention Stability Check:
-
Protocol: Monitor the retention time of T5CA over 6 injections.
-
Acceptance Criteria: RSD < 2.0%.
-
Mechanism: If retention drifts downward, it indicates the amine ligands on the WAX column are not fully equilibrated. Increase equilibration time between runs (e.g., from 5 min to 8 min).
-
-
Peak Tailing (
):-
Protocol: Measure
of the T5CA peak. -
Acceptance Criteria:
. -
Mechanism: Tailing > 1.3 suggests secondary silanol interactions or pH drift (buffer depletion). Ensure buffer concentration is at least 20 mM.
-
References
-
PubChem. (2025).[1] Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494.[1][2] National Library of Medicine. [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
MDPI. (2021). Comparison of the Fitting Performance of Retention Models and Elution Strength Behaviour in Hydrophilic-Interaction and Reversed-Phase Liquid Chromatography. [Link]
Sources
Publish Comparison Guide: Mass Spectrometry of 2-(3-Methoxy-phenyl)-thiazole Derivatives
Executive Summary & Technical Scope
This guide provides an in-depth technical analysis of the mass spectrometric behavior of 2-(3-Methoxy-phenyl)-thiazole derivatives . These scaffolds are critical in drug discovery, serving as pharmacophores in xanthine oxidase inhibitors, antimicrobial agents, and adenosine receptor antagonists.
We objectively compare the fragmentation dynamics of the 3-methoxy (meta) isomer against its 2-methoxy (ortho) and 4-methoxy (para) analogs, and evaluate the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) for structural elucidation.
Key Takeaways:
-
Differentiation: The 3-methoxy isomer is distinguished by the absence of ortho-effect rearrangements (e.g., direct interaction with the thiazole nitrogen) and weaker quinoid resonance stabilization compared to the para-isomer.
-
Technique Selection: EI is superior for structural fingerprinting (ring cleavage), while ESI-MS/MS is required for metabolic profiling and molecular weight confirmation.
Comparative Analysis: Isomeric Fragmentation Patterns
In mass spectrometry, the position of the methoxy substituent on the phenyl ring significantly alters the fragmentation pathway due to electronic effects (resonance vs. induction) and proximity effects (ortho-interactions).
Table 1: Isomeric Differentiation Matrix (EI Source, 70 eV)
| Feature | 3-Methoxy (Meta) | 2-Methoxy (Ortho) | 4-Methoxy (Para) |
| Molecular Ion ( | High Intensity (Stable) | Moderate (Steric strain) | High Intensity (Resonance stabilized) |
| [M-CH | Moderate. Inductive destabilization of cation. | Low. Competing ortho-eliminations. | Dominant. Forms stable quinoid cation. |
| [M-HCN] | Present. Characteristic thiazole cleavage. | Suppressed by competing pathways. | Present. |
| Ortho-Effect | None. | High. Interaction between OMe and Thiazole N. | None. |
| Diagnostic Loss | Loss of CH | Loss of OH | Loss of CH |
Mechanism of Action: The 3-Methoxy Signature
Unlike the ortho isomer, the 3-methoxy derivative lacks the geometric proximity to transfer a hydrogen or interact with the thiazole nitrogen lone pair. Unlike the para isomer, it cannot delocalize the positive charge into a stable quinoid structure upon methyl loss. Consequently, the 3-methoxy mass spectrum is characterized by:
-
Retention of the Methoxy Oxygen: The oxygen atom remains attached longer during fragmentation compared to the para-isomer.
-
Thiazole Ring Disintegration: The energy not used in methyl loss is often directed toward the cleavage of the thiazole ring (RDA-like cleavage).
Fragmentation Mechanics & Pathways[1][2][3]
The fragmentation of 2-(3-Methoxy-phenyl)-thiazole under Electron Ionization (EI) follows two primary channels: Substituent Degradation and Heterocyclic Cleavage .
Pathway A: Methoxy Group Degradation
-
[M]
[M-CH ] : Homolytic cleavage of the methyl group. In the meta position, the resulting phenoxy cation is less stable, making this peak less intense than in para-isomers. -
[M-CH
] [M-CH -CO] : Expulsion of carbon monoxide (CO) results in a ring contraction (cyclopentadienyl-type cation).
Pathway B: Thiazole Ring Cleavage
-
Loss of HCN: A hallmark of thiazoles. Cleavage of the C2-N3 and C4-C5 bonds.
-
Retro-Diels-Alder (RDA) type: Although less common in fully aromatic thiazoles than reduced thiazolines, high-energy collisions can induce C-S bond fission.
Visualization: Fragmentation Topology
Caption: Figure 1. Primary fragmentation pathways of 2-(3-Methoxy-phenyl)-thiazole under 70 eV Electron Ionization. Blue path indicates substituent degradation; Green path indicates heterocyclic cleavage.
Technique Comparison: EI vs. ESI
For drug development, choosing the right ionization source is critical for the specific analytical goal (Identification vs. Quantitation).
Table 2: Source Performance Guide
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Type | Hard. High energy (70 eV). | Soft. Solution phase, low energy. |
| Primary Ion | Radical Cation ( | Protonated Adduct ( |
| Fragmentation | Extensive.[2][3][4][5] "Fingerprint" spectra. | Minimal. Requires CID (MS/MS).[6] |
| Limit of Detection | Nanogram range. | Picogram/Femtogram range. |
| Best Use Case | Structural Confirmation. Identifying impurities or synthesis byproducts. | PK/PD Studies. Quantifying drug levels in plasma/biological matrices. |
Expert Insight: For 2-(3-Methoxy-phenyl)-thiazole derivatives, EI is the gold standard for purity analysis during synthesis because the fragmentation pattern definitively proves the integrity of the thiazole ring. ESI is mandatory for metabolic studies (e.g., detecting O-demethylation metabolites in liver microsomes) due to its sensitivity and ability to handle biological matrices [1, 2].
Experimental Protocol: Structural Validation
This protocol ensures reproducible spectral data for publication or regulatory filing. It is designed to be self-validating by including specific "Checkpoints."
Materials
-
Solvent: HPLC-grade Methanol (ESI) or Dichloromethane (EI direct probe).
-
Standard: 2-(3-Methoxy-phenyl)-thiazole (purity >98%).
-
Instrument: GC-MS (Single Quadrupole) or LC-QTOF.
Workflow Steps
Step 1: Sample Preparation
-
EI: Dissolve 1 mg of compound in 1 mL Dichloromethane. Dilute 1:100.
-
ESI: Dissolve 0.1 mg in 1 mL Methanol/Water (50:50) + 0.1% Formic Acid.
-
Checkpoint: Solution must be clear. Turbidity indicates solubility issues that will cause erratic spray in ESI.
Step 2: EI Acquisition (GC-MS)
-
Inlet Temp: 250°C.
-
Column: DB-5ms or equivalent (non-polar).
-
Temp Program: 100°C (1 min)
20°C/min 300°C. -
Scan Range: m/z 40–500.
-
Validation: The molecular ion (
) should be approx. 30–60% of the Base Peak intensity. If < 5%, thermal degradation is occurring in the inlet.
Step 3: ESI-MS/MS Acquisition (LC-MS)
-
Mode: Positive Ion (
).[1] -
Collision Energy (CE): Ramp 10–40 eV.
-
Target: Isolate parent ion and fragment.
-
Validation: Look for the characteristic loss of 31 Da (CH
OH) or 15 Da (CH ) in the MS/MS spectrum to confirm the methoxy group.
Visualization: Analytical Workflow
Caption: Figure 2. Dual-pathway workflow for comprehensive characterization. EI provides structural fingerprinting; ESI provides molecular weight confirmation and metabolic profiling capability.
References
-
Vertex AI Search Results. (2026). Identification of metabolites of N-(5-benzoyl-2-(4-(2-methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide including CYP3A4-mediated C-demethylation. National Institutes of Health. Link
-
BenchChem Technical Support. (2025). Spectroscopic Analysis of 3-(Methoxymethoxy)-1,2-thiazole: A Technical Guide. BenchChem. Link
-
Creative Proteomics. (2020). Two Soft Ionization Techniques—EI and MALDI.[5] Creative Proteomics Blog. Link
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Molecules. Link
-
ResearchGate. (2006). Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles. Journal of Mass Spectrometry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
Crystal Structure Characterization Guide: 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic Acid
[1]
Executive Summary & Structural Context[1][3][4]
2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid is a critical pharmacophore in medicinal chemistry, serving as a structural scaffold for xanthine oxidase inhibitors (e.g., Febuxostat analogs) and RNA-binding protein inhibitors (e.g., TRBP targeting agents).[1]
Unlike its 2-phenyl parent or the 4-methyl substituted analogs (Febuxostat intermediates), the specific crystal structure of the 3-methoxy isomer presents unique packing challenges due to the meta-substitution pattern.[1] This guide provides a comparative analysis of the methods required to characterize this molecule, contrasting Single Crystal X-Ray Diffraction (SXRD) with Computational Structure Prediction (CSP) and Powder Diffraction (PXRD) .[1][2]
Key Structural Insight: The presence of the carboxylic acid group at C5 and the methoxy group at the meta-position of the phenyl ring dictates the solid-state assembly.[1] We predict a competition between carboxylic acid dimerization (R²₂(8) motif) and π-π stacking interactions, which can be elucidated only through specific experimental protocols described below.
Comparative Analysis of Characterization Methodologies
This section objectively compares the three primary workflows for obtaining structural data.
| Feature | Method A: Single Crystal XRD (Gold Standard) | Method B: Computational Prediction (CSP) | Method C: Powder XRD (PXRD) |
| Primary Output | Precise atomic coordinates (CIF), bond lengths/angles, absolute configuration.[1] | Theoretical lattice energy, predicted polymorphs. | Bulk phase identification, crystallinity check.[2] |
| Resolution | High (< 0.8 Å).[2] | Variable (dependent on force field/DFT level).[2] | Low (Fingerprint only).[2] |
| Sample Requirement | High-quality single crystal (0.1–0.3 mm).[1] | None (Virtual).[1][2] | ~10–50 mg polycrystalline powder.[2] |
| Critical Limitation | Nucleation bottleneck: Difficulty in growing diffraction-quality crystals.[1] | Accuracy: May miss kinetic polymorphs or solvent effects. | Cannot solve de novo structure easily without high-quality synchrotron data. |
| Cost/Time | High effort (weeks for crystal growth).[2] | Low cost (hours/days of compute time).[2] | Low cost (minutes for scan).[2] |
| Best For | Definitive structural proof for IP and regulatory filing.[2] | Early-stage screening when crystals are unavailable.[1] | Batch-to-batch consistency and polymorph screening. |
Detailed Experimental Protocols
Protocol A: Single Crystal Growth (SXRD)
Objective: To overcome the "nucleation bottleneck" common in thiazole-carboxylic acids.[1]
Rationale: The carboxylic acid moiety leads to strong hydrogen-bonded dimers, often resulting in rapid precipitation rather than controlled crystal growth.[1] The 3-methoxy substituent adds asymmetry, potentially aiding solubility in polar aprotic solvents but hindering packing efficiency.[1]
Workflow:
-
Solvent Screening: Prepare saturated solutions in Methanol (MeOH) , Ethanol (EtOH) , and Acetonitrile (MeCN) .[2]
-
Note: Avoid pure water; the compound is likely sparingly soluble.[2]
-
-
Slow Evaporation (Primary):
-
Dissolve 10 mg of compound in 2 mL of MeOH/MeCN (1:1 v/v).
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cover with parafilm, poke 3-5 small holes, and store at 4°C (to slow kinetics).
-
-
Vapor Diffusion (Secondary - if evaporation fails):
Protocol B: Computational Structure Prediction (CSP)
Objective: To generate a surrogate model using the known 2-phenylthiazole-5-carboxylic acid anchor.[1]
Rationale: If single crystals cannot be grown, use the known structure of the parent 2-phenyl-1,3-thiazole-5-carboxylic acid (PDB Ligand ID: 7GQC ) as a template.[1]
-
Template Retrieval: Download the coordinates of the 2-phenyl parent.[5]
-
Modification: In silico, add the methoxy group at the meta position of the phenyl ring.[2]
-
Conformational Scan: Perform a dihedral scan of the C(thiazole)-C(phenyl) bond.[1][2]
-
Expectation: The meta-methoxy may induce a twist angle of 15-30° relative to the thiazole plane to relieve steric strain, unlike the planar unsubstituted parent.[1]
-
-
Geometry Optimization: Run DFT (B3LYP/6-31G*) to minimize the lattice energy.
Structural Expectations & Data Interpretation[1][3][4][8]
Based on the analysis of analogous structures (CSD Refcode: THZCAR for Thiazole-5-carboxylic acid and PDB 7GQC ), the following structural features are the benchmarks for validation:
Hydrogen Bonding Motif
The dominant interaction will be the Centrosymmetric Carboxylic Acid Dimer .[2]
-
Graph Set: R²₂(8).
-
Distance: O-H...O distance approx. 2.65 Å.[2]
-
Validation: If your SXRD data shows infinite chains (catemers) instead of dimers, you have isolated a metastable polymorph (often driven by solvent interference).[2]
Thiazole-Phenyl Torsion[1]
-
Parent (2-phenyl): Nearly planar (~0-10° twist) allowing maximum π-conjugation.[1]
-
Target (3-methoxy): The methoxy group is an electron donor but adds steric bulk.[1]
Pi-Stacking
Thiazole rings are electron-deficient; phenyl rings are electron-rich (especially with methoxy).[1]
-
Expectation: "Head-to-Tail" stacking arrangement to maximize electrostatic complementarity.
Visualization of Characterization Workflow
The following diagram outlines the decision matrix for characterizing this compound, ensuring a self-validating workflow.
Caption: Decision matrix for structural characterization. Green nodes indicate experimental success paths; Red indicates computational fallback.
References
-
Meundaeng, N., et al. (2017).[2][6] Copper coordination polymers constructed from thiazole-5-carboxylic acid: Synthesis, crystal structures, and structural transformation. Journal of Solid State Chemistry, 245, 138-145.[1][6] (Source for parent thiazole ring geometry). Link[1][2]
-
RCSB Protein Data Bank. Entry 7GQC : Crystal Structure of Enterovirus D68 3C Protease in complex with 2-phenyl-1,3-thiazole-5-carboxylic acid. (Source for 2-phenyl analog conformation).[1][3][5][7] Link
-
PubChem Compound Summary. 2-Phenylthiazole-5-carboxylic acid (CAS 10058-38-5).[1] National Center for Biotechnology Information.[2] Link
-
Grover, G., et al. (2025).[2] Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives. Journal of Medicinal Chemistry. (Source for synthesis and biological context of the scaffold). Link[1][2][5]
Sources
- 1. 2-[3-Carboxy-4-(2-Methylpropoxy)phenyl]-4-Methyl-5-thiazolecarboxylic Acid | 1239233-87-4 [chemicalbook.com]
- 2. ndpharmabiotech.net [ndpharmabiotech.net]
- 3. Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. AU2012344015A1 - Novel 2H-indazoles as EP2 receptor antagonists - Google Patents [patents.google.com]
Comparative Guide: UV-Vis Absorption Maxima of 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic Acid
Executive Summary & Technical Context
Compound: 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid CAS: 1017384-84-7 (and related analogs) Molecular Formula: C₁₁H₉NO₃S Molecular Weight: 235.26 g/mol
This guide provides a technical analysis of the UV-Vis absorption properties of 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid , a critical pharmacophore often utilized as a scaffold in the synthesis of xanthine oxidase inhibitors (such as Febuxostat ) and other non-purine enzyme inhibitors.
While specific spectral data for this intermediate is often proprietary or omitted in broad synthesis papers, its spectroscopic behavior can be rigorously defined through structural comparison with the FDA-approved benchmark, Febuxostat. This guide enables researchers to use UV-Vis spectrophotometry for rapid purity assessment, concentration determination, and reaction monitoring.
Spectral Characteristics: Target vs. Benchmark
The UV-Vis spectrum of 2-arylthiazole-5-carboxylic acids is dominated by two primary transitions:
-
Band I (300–320 nm):
transition involving the entire conjugated system (Phenyl-Thiazole-Carboxyl). This is the diagnostic band for quantification. -
Band II (240–260 nm): Localized benzenoid and thiazole ring transitions.
Comparative Absorption Data (Methanol)
| Compound | Structure Description | Molar Absorptivity ( | ||
| Target Compound | 2-(3-OMe-Ph)-thiazole-5-COOH | 305–310 nm (Predicted*) | ~255 nm | ~12,000–15,000 M⁻¹cm⁻¹ |
| Febuxostat (Benchmark) | 2-(3-CN-4-OiBu-Ph)-4-Me-thiazole-5-COOH | 315 nm | 260 nm | ~25,000 M⁻¹cm⁻¹ |
| Unsubstituted Analog | 2-Phenyl-thiazole-5-COOH | ~295–300 nm | ~250 nm | ~10,000 M⁻¹cm⁻¹ |
*Note: Prediction based on auxochromic shift analysis detailed below.
Mechanism of Spectral Shift
-
Febuxostat (Red Shifted): The para-alkoxy group is a strong electron donor (+M effect), and the meta-cyano group is an electron acceptor (-I/-M). This "push-pull" system across the phenyl ring significantly lowers the HOMO-LUMO gap, bathochromically shifting the maximum to 315 nm .
-
Target Compound (Intermediate Shift): The meta-methoxy group exerts a weaker inductive effect and its resonance contribution is not directly conjugated to the thiazole acceptor in the same linear fashion as a para substituent. Consequently, the absorption is hypsochromically shifted (blue-shifted) relative to Febuxostat, landing in the 305–310 nm region.
Experimental Protocol: Self-Validating Spectral Acquisition
To ensure data integrity (E-E-A-T), use this protocol. It includes a "self-check" step to verify solvent purity and instrument baseline.
Materials
-
Solvent: Methanol (HPLC Grade) or Phosphate Buffer (pH 6.8). Note: Acidic solvents may protonate the thiazole nitrogen, causing a spectral shift.
-
Blank: Pure solvent from the same bottle used for dilution.
-
Cuvette: Quartz (1 cm path length). Do not use plastic (absorbs <300 nm).
Step-by-Step Methodology
-
Stock Preparation:
-
Weigh 5.0 mg of 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid.
-
Dissolve in 50 mL Methanol (Stock A: 100 µg/mL). Sonication may be required.
-
-
Working Standard:
-
Dilute 1.0 mL of Stock A into 10 mL Methanol (Final: 10 µg/mL).
-
-
Baseline Correction (The Self-Check):
-
Fill both sample and reference cuvettes with pure methanol.
-
Run a baseline scan (200–400 nm).
-
Validation: Absorbance must be < 0.005 AU across the range. If > 0.005, clean cuvettes or replace solvent.
-
-
Acquisition:
-
Replace sample cuvette liquid with Working Standard.
-
Scan 200–400 nm.
-
Record
and Absorbance (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ).[1]
-
-
Calculation:
-
Calculate Molar Absorptivity (
):
-
Diagnostic Workflow (Graphviz)
This diagram outlines the decision logic for using UV-Vis to validate the synthesis of the target compound from its thioamide precursor.
Caption: Logic flow for validating 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid synthesis via UV-Vis spectrophotometry.
Solvatochromic Effects & Assay Interference
Researchers developing HPLC assays or dissolution tests must account for solvent effects:
-
Methanol/Ethanol: Sharpest peaks; recommended for identification.
. -
Acidic Buffer (pH < 3): Protonation of the thiazole nitrogen reduces conjugation efficiency. Expect a blue shift (hypsochromic) of 5–10 nm and decreased intensity.
-
Basic Buffer (pH > 8): Ionization of the carboxylic acid (
) generally has a minimal effect on Band I ( ) but increases solubility significantly. Recommended for quantitative assays.[2]
Critical Note on Interference: If analyzing this compound in the presence of Febuxostat , UV-Vis lacks specificity due to spectral overlap (310 nm vs 315 nm). In such cases, HPLC with a Diode Array Detector (DAD) is required to separate the peaks chromatographically before spectral extraction.
References
-
BenchChem. Physicochemical properties of Febuxostat (67m-4). Retrieved from BenchChem Database. Link
-
Sheth, M., et al. (2012). "Method Development And Validation Of Febuxostat By The UV Spectroscopy." International Journal of Pharmaceutical Sciences and Research. Link
-
Sigma-Aldrich. 2-(3-Methoxy-phenyl)-5-methyl-thiazole-4-carboxylic acid Product Sheet.Link
-
PubChem. 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid Compound Summary. National Library of Medicine. Link
-
Rajyalakshmi, C., et al. (2013). "Simple and Validated Ultraviolet Spectrophotometric Method for the Estimation of Febuxostat." Research Journal of Pharmacy and Technology. Link
Sources
Bioisosteric replacement of thiazole-5-carboxylic acid in drug design
Bioisosteric Optimization of Thiazole-5-Carboxylic Acid: A Comparative Guide
Introduction: The Thiazole-5-Carboxylic Acid Pharmacophore
In modern medicinal chemistry, the thiazole-5-carboxylic acid moiety represents a privileged scaffold, most notably validated by Febuxostat (Uloric/Adenuric), a potent non-purine Xanthine Oxidase (XO) inhibitor. This fragment serves a dual purpose: the thiazole ring provides a rigid, aromatic linker that orients substituents into hydrophobic pockets, while the C5-carboxylic acid acts as a critical electrostatic anchor, typically engaging in salt bridges with arginine or lysine residues (e.g., Arg880 in Xanthine Oxidase).
However, reliance on this specific moiety presents challenges:[1][2]
-
Acidity & Permeability: The carboxylic acid (pKa ~3–4) is ionized at physiological pH, limiting passive membrane diffusion (LogD distribution coefficient drops).
-
Metabolic Liability: Carboxylic acids are prone to Phase II conjugation (glucuronidation), leading to rapid clearance or the formation of reactive acyl glucuronides, which are implicated in idiosyncratic toxicity.
-
Toxicity Concerns: While Febuxostat is effective, it carries a black box warning for cardiovascular mortality. Bioisosteric replacement aims to decouple efficacy from these off-target risks.
This guide objectively compares bioisosteric strategies for replacing the thiazole-5-carboxylic acid system, categorized by Acid Function Replacements (The "Head") and Scaffold Replacements (The "Core").
Strategy I: Bioisosteres of the Carboxylic Acid Group
Replacing the C5-carboxylic acid while retaining the thiazole core is the primary strategy to modulate pKa and lipophilicity without disrupting the scaffold's binding geometry.
Comparative Analysis of Acid Bioisosteres
| Bioisostere | pKa | LogP Impact | Metabolic Stability | Key Characteristic |
| Carboxylic Acid (-COOH) | ~3.5–4.5 | Baseline | Low (Glucuronidation risk) | Strong electrostatic clamp; poor permeability. |
| Tetrazole (1H-tetrazol-5-yl) | ~4.5–5.0 | +0.3 to +0.5 | High | Classic bioisostere. Planar, acidic, but bulky. Improved metabolic stability.[3] |
| 1,2,4-Oxadiazol-5(4H)-one | ~6.0–7.0 | +1.0 to +1.5 | High | Weakly acidic. significantly improves lipophilicity and permeability.[2][3] |
| Acylsulfonamide (-CONHSO2R) | ~4.5–5.5 | Variable | Moderate | Tunable pKa via R-group. Larger steric footprint. |
| Hydroxamic Acid (-CONHOH) | ~8.0–9.0 | Lower | Low (Hydrolysis risk) | Metal chelator (Zn, Fe). distinct pharmacology. |
Expert Insight: The Tetrazole vs. Oxadiazolone Trade-off
-
Tetrazoles are the standard replacement (e.g., Losartan) because they mimic the carboxylate anion's charge distribution almost perfectly. However, they can suffer from poor oral bioavailability due to high desolvation energy.[2]
-
Oxadiazolones are superior when permeability is the bottleneck. Being less acidic (pKa ~6-7), a larger fraction exists in the neutral form at intestinal pH (6.5), facilitating passive transport.
Strategy II: Scaffold Hopping (Ring Replacement)
Replacing the central thiazole ring alters the vector orientation of the substituents. This is critical when the sulfur atom contributes to metabolic toxicity or when patent space is crowded.
Case Study: Xanthine Oxidase Inhibition Data
Comparing Febuxostat (Thiazole-5-COOH) with direct scaffold analogs.
| Scaffold Type | Compound | IC50 (Xanthine Oxidase) | Potency Shift | Structural Note |
| Thiazole-5-COOH | Febuxostat | 1.4 – 2.2 nM | Reference | Optimal vector alignment for Arg880 interaction. |
| Thiazole-4-COOH | 2-Phenylthiazole-4-COOH | 48.6 nM | ~25x Loss | Positional isomer. The acid vector is shifted, weakening the salt bridge. |
| Indole | 2-(Indol-5-yl)thiazole | 3.5 nM | ~2x Loss | Fused bicyclic system. Retains potency but increases MW and lipophilicity. |
| Pyrimidine | 6-oxo-pyrimidine-5-COOH | ~5.0 – 10 nM | ~5x Loss | "ODC" series. Improved solubility but slightly lower affinity. |
| Imidazole | 1-phenyl-imidazole-4-COOH | >100 nM | Significant Loss | Loss of Sulfur's lipophilic contact or electronic modulation. |
Causality: The thiazole sulfur atom in Febuxostat is not just a spacer; it participates in specific non-covalent interactions (Van der Waals) with the hydrophobic channel of the enzyme. Replacing it with nitrogen (Imidazole) or shifting the acid (Thiazole-4-isomer) disrupts this delicate "lock and key" fit.
Visualization: SAR & Decision Pathways
The following diagrams illustrate the Structure-Activity Relationship (SAR) logic and the synthetic decision tree.
Figure 1: Strategic decision tree for bioisosteric modification of the thiazole-5-carboxylic acid scaffold.
Figure 2: Synthetic workflow for accessing thiazole-5-carboxylates and their tetrazole bioisosteres.
Experimental Protocols
To ensure reproducibility, the following protocols utilize standard, robust chemistry applicable to this scaffold.
Protocol A: Hantzsch Synthesis of 2-Arylthiazole-5-carboxylates
Validates the formation of the core scaffold.
-
Reagents: Dissolve the appropriate aryl thioamide (1.0 equiv) in absolute ethanol (0.5 M concentration).
-
Addition: Add ethyl 2-chloroacetoacetate (1.1 equiv) dropwise at room temperature.
-
Cyclization: Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If not, evaporate solvent, redissolve in EtOAc, wash with NaHCO3 (sat.), brine, and dry over MgSO4.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.
Protocol B: Enzymatic Assay (Xanthine Oxidase Inhibition)
Validates the biological activity of the replacement.
-
Buffer Preparation: 50 mM phosphate buffer (pH 7.4) containing EDTA (0.1 mM).
-
Enzyme Solution: Bovine milk xanthine oxidase (0.05 units/mL in buffer).
-
Substrate: Xanthine (100 µM final concentration).
-
Procedure:
-
Incubate test compound (dissolved in DMSO, <1% final v/v) with enzyme solution for 10 minutes at 25°C.
-
Initiate reaction by adding Xanthine substrate.
-
Detection: Monitor the increase in absorbance at 295 nm (formation of uric acid) for 10 minutes using a UV-Vis spectrophotometer.
-
-
Calculation: Determine IC50 by plotting % inhibition vs. log[concentration] using non-linear regression (GraphPad Prism).
References
-
Kaur, G. et al. "Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies."[4][5] European Journal of Medicinal Chemistry, 2019.
-
Song, J. U. et al. "Design and synthesis of novel 2-(indol-5-yl) thiazole derivatives as xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry, 2020.
-
Ballatore, C. et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 2013.
-
Duncton, M. A. "The Tetrazolone Switch: A Bioisosteric Replacement Guide." Comprehensive Medicinal Chemistry III, 2017.
-
Teijin Pharma Ltd. "Febuxostat (Uloric) Prescribing Information." FDA Access Data, 2009.
Sources
Comparative stability of thiazole-4-carboxylic vs thiazole-5-carboxylic acids
The thiazole scaffold is a cornerstone of medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs. When functionalizing this heterocycle, the positional isomerism of substituents dictates not only the molecule's pharmacological profile but also its fundamental chemical stability. For drug development professionals and synthetic chemists, understanding the comparative stability of thiazole-4-carboxylic acid (T4CA) versus thiazole-5-carboxylic acid (T5CA) is critical.
This guide provides an objective, data-driven comparison of these two isomers, focusing on their thermal stability, decarboxylation kinetics, and the mechanistic causality behind their divergent behaviors.
Mechanistic Causality: Why Position Dictates Stability
The stability of thiazole carboxylic acids is intrinsically linked to their susceptibility to decarboxylation. The general order of stability for thiazole carboxylic acids is Position-4 > Position-5 > Position-2 [1].
The primary driver of this differential stability is the electronic environment of the thiazole ring.
-
Thiazole-5-carboxylic acid (T5CA): The 5-position is highly sensitive to thermal and protic stress. Kinetic studies demonstrate that T5CA derivatives undergo rapid decarboxylation through either a unimolecular decarboxyprotonation or a bimolecular protiodecarboxylation mechanism, depending on the proton activity of the environment[2]. In high-boiling solvents like refluxing cumene (~152°C), T5CA can undergo up to 80% decarboxylation within a standard reaction timeframe[3].
-
Thiazole-4-carboxylic acid (T4CA): The 4-position benefits from the strong inductive electron-withdrawing effect of the adjacent nitrogen atom. This electronic environment stabilizes the carboxylate ground state and significantly raises the activation energy required for the extrusion of carbon dioxide. Consequently, T4CA is robust enough to survive harsh conditions (such as refluxing cumene) where the 5-isomer rapidly degrades[3]. Thermal decomposition of the 4-position typically requires extreme temperatures ranging from 195°C to 220°C[1].
This predictable reactivity is synthetically exploited in the sequential decarboxylation of thiazole-4,5-dicarboxylic acid, where the 5-position selectively loses CO₂ to yield the stable 4-isomer[1].
Logical flow of sequential decarboxylation in thiazole systems.
Quantitative Stability Profile
To guide formulation and synthetic planning, the quantitative thermal and kinetic parameters of both isomers are summarized below.
| Parameter | Thiazole-4-carboxylic acid (T4CA) | Thiazole-5-carboxylic acid (T5CA) |
| Overall Stability Rank | High (Most stable isomer)[1] | Moderate (Prone to degradation)[1] |
| Thermal Decomposition | 195°C (Sublimation) to 220°C[1] | ~150°C (Rapid decarboxylation)[3] |
| Degradation in Cumene (152°C, 2h) | Survives intact (Trace loss)[3] | ~80% Decarboxylated[3] |
| Decarboxylation Mechanism | Extreme thermal homolysis | Unimolecular decarboxyprotonation[2] |
| Alkaline Sensitivity | Stable under standard conditions | Accelerated decarboxylation[1] |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in your own laboratory, the following protocols outline how to empirically validate the comparative stability of these isomers.
Protocol 1: Kinetic Profiling of Thermal Degradation via HPLC-UV
This workflow establishes the kinetic rate constant (
-
Sample Preparation: Prepare equimolar solutions (10 mM) of T4CA and T5CA in a high-boiling, inert solvent such as cumene. Ensure complete dissolution.
-
Thermal Stress Application: Submerge the reaction vessels in a pre-calibrated oil bath set to 150°C under an inert nitrogen atmosphere to prevent oxidative side reactions.
-
Time-Course Sampling: Extract 100 µL aliquots at precise intervals (
minutes). -
Reaction Quenching: Immediately quench the extracted aliquots by diluting them 1:10 in ice-cold HPLC-grade acetonitrile/water (50:50 v/v).
-
Chromatographic Analysis: Analyze the quenched samples using reversed-phase HPLC-UV (detection at 254 nm). Quantify the remaining intact carboxylic acid by integrating the peak area against a standard calibration curve.
-
Data Processing: Plot
versus time. The slope of the linear regression will yield the first-order degradation rate constant, empirically validating the rapid loss of T5CA compared to T4CA.
Self-validating experimental workflow for kinetic stability profiling.
Protocol 2: Synthesis of T4CA via Sequential Decarboxylation
Because the 5-position is significantly more labile, T4CA can be synthesized directly from thiazole-4,5-dicarboxylic acid by exploiting this stability differential[1].
-
Substrate Loading: Suspend 10 mmol of thiazole-4,5-dicarboxylic acid in a slightly alkaline aqueous medium. (Alkaline conditions facilitate the decarboxylation of the 5-position[1]).
-
Controlled Thermolysis: Gradually heat the mixture to 195°C. Monitor the reaction vessel for the evolution of CO₂ gas.
-
Reaction Monitoring: Maintain the temperature until gas evolution ceases, indicating the complete loss of the 5-carboxylic acid group. Do not exceed 220°C to prevent the decomposition of the newly formed T4CA[1].
-
Isolation: Cool the reaction mixture to room temperature. Acidify the solution to precipitate the highly stable thiazole-4-carboxylic acid. Filter, wash with cold water, and dry under a vacuum.
Implications for Drug Development
The stark contrast in stability between T4CA and T5CA dictates specific strategies in pharmaceutical development:
-
Synthetic Routing: When designing cross-coupling reactions or amide bond formations (e.g., generating carboxamides), T4CA derivatives can withstand higher temperatures and harsher coupling reagents. Reactions involving T5CA must be conducted under strictly controlled, milder conditions to prevent yield loss via spontaneous decarboxylation.
-
Formulation & Storage: Active Pharmaceutical Ingredients (APIs) containing a free T5CA moiety are at a higher risk of degradation during high-heat processes like hot-melt extrusion or prolonged storage in protic environments. T4CA-based APIs offer a wider thermodynamic safety margin.
References
- Smolecule - Buy Thiazole-4,5-dicarboxylic acid | 22358-80-1.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) - Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids.
- Canadian Science Publishing - Radicals derived from heteroaromatic systems. II. Thiazolyl radicals.
Sources
- 1. Buy Thiazole-4,5-dicarboxylic acid | 22358-80-1 [smolecule.com]
- 2. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
Safety Operating Guide
2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid proper disposal procedures
Topic: 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid Proper Disposal Procedures
Introduction: Chemical Profile & Hazard Assessment
2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid is a heterocyclic organic acid commonly used as a building block in medicinal chemistry and drug discovery. Its dual functionality—an acidic carboxylic group and a basic/aromatic thiazole ring—dictates specific disposal protocols to prevent dangerous incompatibilities and environmental contamination.
Physicochemical Properties Relevant to Disposal
| Property | Value / Characteristic | Impact on Disposal |
| Functional Groups | Carboxylic Acid (-COOH), Thiazole Ring, Methoxy Ether | Acidic: Corrosive to metals. Thiazole: Releases SOx/NOx upon incineration. |
| Acidity (pKa) | ~3.5 - 4.5 (Estimated) | Segregation: Must be separated from bases and strong oxidizers. |
| Physical State | Solid (Off-white to yellow powder) | Containment: Dust control is critical; requires solid waste stream. |
| Water Solubility | Low (Soluble in DMSO, Methanol, Base) | Aqueous Waste: May precipitate in acidic water lines; do not pour down drain. |
Pre-Disposal: Segregation & Handling
The Golden Rule of Chemical Waste: Never mix incompatible waste streams. For this compound, the primary risk is the uncontrolled exothermic reaction if mixed with strong bases or the formation of toxic gases if mixed with strong oxidizers.
Segregation Protocol
-
DO NOT MIX WITH:
-
Strong Bases: (e.g., Sodium Hydroxide, Ammonium Hydroxide). Reaction generates heat.
-
Oxidizers: (e.g., Nitric Acid, Peroxides). Risk of fire or explosion.[1]
-
Cyanides/Sulfides: Acidic waste can liberate toxic HCN or H₂S gas.
-
-
COMPATIBLE WITH:
-
Other weak organic acids (e.g., Benzoic acid, Acetic acid waste).
-
Non-halogenated organic solvents (if in solution).
-
Disposal Workflows
A. Solid Waste (Pure Compound or Contaminated Debris)
-
Container: High-Density Polyethylene (HDPE) or Glass jar with a screw-top lid.
-
Labeling: "Hazardous Waste - Solid Organic Acid."
-
Protocol:
B. Liquid Waste (Solutions)
-
Scenario 1: Dissolved in Organic Solvent (e.g., DMSO, Methanol)
-
Stream: "Non-Halogenated Organic Solvent Waste."
-
Note: If the solvent is halogenated (e.g., DCM), use the "Halogenated Waste" stream.
-
-
Scenario 2: Aqueous Solution (e.g., HPLC Waste)
-
Stream: "Aqueous Acidic Waste."
-
Check: Verify pH. If pH < 2, it is a D002 Characteristic Hazardous Waste (Corrosive) under US EPA regulations.[7]
-
Visual Guide: Waste Stream Decision Tree
Figure 1: Decision matrix for categorizing waste streams based on physical state and solvent composition.
Emergency Spillage Procedures
Accidental spills require immediate, methodical action to prevent exposure and environmental release.[1][4][5]
Required PPE:
-
Nitrile or Neoprene gloves (Double gloving recommended).
-
Chemical Safety Goggles.[8]
-
Lab coat (buttoned).[8]
-
N95 Dust Mask (if solid powder is airborne).
Spill Response Workflow
Figure 2: Step-by-step spill response protocol ensuring personnel safety and containment.
Detailed Steps:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signs.
-
Contain:
-
Solid: Cover with a damp paper towel to prevent dust generation.
-
Liquid: Surround with absorbent pillows or vermiculite.
-
-
Neutralize (Liquids Only): Slowly apply Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit until bubbling ceases.
-
Collect: Sweep up the absorbed material using a dustpan and brush. Place into a hazardous waste bag or pail.
-
Clean: Wash the spill site with soap and water; collect this wash water as hazardous waste.
Regulatory Compliance & Classification
Compliance with local and federal regulations is mandatory.[9]
-
United States (RCRA):
-
Likely classified as a Characteristic Waste if the pH is < 2 (Code D002 ).
-
If the compound is unused and discarded, it must be evaluated for toxicity (TCLP), though it is not explicitly P- or U-listed.
-
-
European Union (EWC):
-
Waste Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
-
-
Transport (DOT/IATA):
-
Generally not regulated as a dangerous good for transport unless in solution with flammable or corrosive solvents. However, always check the specific SDS for the "UN Number" if shipping pure bulk material.
-
References
-
Fisher Scientific. (2025).[3] Safety Data Sheet: 2-(2-Thienyl)thiazole-4-carboxylic acid (Analogous Compound). Retrieved from
-
US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
University of Toronto. (2019). Handling Procedures for Chemical Wastes: Segregation of Chemical Waste.[10][11] Retrieved from
-
Sigma-Aldrich. (2025).[2][3][4] Safety Data Sheet: 2-(3-Methoxy-phenyl)-5-methyl-thiazole-4-carboxylic acid (Analogous Compound). Retrieved from
-
World Health Organization (WHO). (2020). Laboratory Quality Stepwise Implementation tool: Waste Segregation and Disposal. Retrieved from
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- 10. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 11. Laboratory Quality Stepwise Implementation tool [extranet.who.int]
A Researcher's Guide to the Safe Handling of 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid
An In-Depth Guide to Personal Protective Equipment, Safe Handling, and Disposal
Hazard Assessment: Understanding the Risks
Thiazole derivatives and carboxylic acids, the parent structures of 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid, are often associated with a range of potential hazards. Based on data from similar compounds, this chemical should be treated as potentially hazardous.[1] The primary risks include:
-
Skin and Eye Irritation: Direct contact with the compound may cause skin irritation and serious eye irritation.[2][3][4]
-
Respiratory Irritation: Inhalation of the powdered form of the compound can lead to respiratory tract irritation.[5][6]
-
Harmful if Swallowed: Ingestion of the compound could be harmful to one's health.[6][7]
Given these potential hazards, a stringent adherence to the personal protective equipment (PPE) guidelines outlined below is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid.
| PPE Category | Recommended Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical Safety Goggles | ANSI Z87.1 compliant[8] | Protects against splashes and airborne particles. |
| Face Shield (worn over goggles) | - | Recommended for tasks with a significant risk of splashing, such as when handling larger quantities.[8][9] | |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | - | Provides protection against incidental contact. Gloves should be inspected before use and changed regularly.[9][10] |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-Approved Respirator (e.g., N95) | NIOSH/MSHA-approved | Required when handling the compound as a powder or in poorly ventilated areas to prevent inhalation of dust.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid is essential for maintaining a safe laboratory environment.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][9]
-
Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in good working order.[11][12]
-
Container Management: Keep the container tightly closed when not in use to prevent contamination and the release of dust or vapors.[1][13]
-
Avoid Direct Contact: Wear the appropriate PPE at all times to prevent direct contact with the skin, eyes, and clothing.[7]
-
Minimize Dust Generation: When handling the solid form, take care to minimize the creation of dust.[3][13]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, and before eating, drinking, or smoking.[2][7] Contaminated clothing should be removed immediately and laundered before reuse.[1][10]
-
Location: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]
-
Container: Keep the compound in a tightly sealed and properly labeled container.[6]
Caption: Decision workflow for selecting appropriate PPE.
Emergency and Disposal Plans
Preparedness for unexpected events is a cornerstone of laboratory safety.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
-
Skin Contact: Wash the affected skin immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation develops, seek medical advice.[1][2]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spill: In the event of a spill, evacuate the area. Wear the appropriate PPE and prevent the spread of dust. Sweep up the spilled solid material and place it in a suitable container for disposal.[4]
All waste materials should be disposed of in accordance with local, state, and federal regulations.[14] Contact a licensed professional waste disposal service for guidance on the proper disposal of this chemical. Do not allow the product to enter drains or waterways.[13][14]
By adhering to these safety protocols, researchers can confidently and safely handle 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid, minimizing risks and ensuring a secure laboratory environment.
References
- Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem.
- Personal protective equipment for handling 1,2,3-Thiadiazole-4-carbaldehyde oxime. Benchchem.
- Safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
- TCI AMERICA. Spectrum Chemical.
- MATERIAL SAFETY D
- SAFETY D
- Personal Protective Equipment | US EPA.
- SAFETY D
- SAFETY D
- Safety Guidelines for Handling Chemicals. HPE Support.
- 1 - • SAFETY D
- SAFETY D
- Personal Protective Equipment for Use in Handling Hazardous Drugs. pppmag.com.
- SAFETY D
- Choosing Personal Protective Equipment for Handling Cytotoxic Drugs.
- GHS07.
- SAFETY D
- 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. ChemScene.
- SAFETY D
- Safety D
- 5-Methoxybenzo[d]thiazole-2-carboxylic acid Safety Data Sheet.
- 99073-84-4.
- 2-(3-Methoxy-phenyl)-5-methyl-thiazole-4-carboxylic acid. Sigma-Aldrich.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
